1H-Indene, 2,7-dimethyl-
Description
BenchChem offers high-quality 1H-Indene, 2,7-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene, 2,7-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
161138-50-7 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,7-dimethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-6H,7H2,1-2H3 |
InChI Key |
FFDXCNXZMJJGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC(=C2C1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1H-Indene, 2,7-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 1H-Indene, 2,7-dimethyl-. Given the absence of specific literature for this isomer, this document outlines a robust, proposed synthesis pathway based on established organic chemistry principles and predicts the spectral data based on analogous compounds.
Proposed Synthesis
A multi-step synthesis is proposed, commencing with the commercially available and economically viable starting material, m-xylene. The synthetic strategy is designed to regioselectively introduce the methyl groups at the desired positions on the indene core.
The proposed synthetic pathway involves four key steps:
-
Friedel-Crafts Acylation: Introduction of a propionyl group to m-xylene.
-
Intramolecular Cyclization: Formation of the indanone ring system.
-
Methylation and Dehydration: Introduction of the second methyl group at the 2-position.
-
Reduction: Conversion of the indanone to the final indene product.
Caption: Proposed synthetic workflow for 1H-Indene, 2,7-dimethyl-.
Experimental Protocols
2.1. Synthesis of 2',4'-Dimethylpropiophenone (Intermediate 1)
-
Materials: m-Xylene, Propionyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous Magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of m-xylene (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.1 eq) portion-wise.
-
Add propionyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
The reaction is quenched by pouring it slowly onto crushed ice and concentrated HCl.
-
The organic layer is separated, washed with saturated NaHCO₃ solution, and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by vacuum distillation to afford pure 2',4'-dimethylpropiophenone.
-
2.2. Synthesis of 4,7-Dimethyl-1-indanone (Intermediate 2)
-
Materials: 2',4'-Dimethylpropiophenone, Polyphosphoric acid (PPA).
-
Procedure:
-
Add 2',4'-dimethylpropiophenone (1.0 eq) to preheated polyphosphoric acid (10 eq by weight) at 80 °C.
-
Stir the mixture vigorously for 1 hour at 80-90 °C.
-
Pour the hot mixture onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration and washed with cold water until the washings are neutral.
-
The crude product is dried and then purified by recrystallization from ethanol to yield 4,7-dimethyl-1-indanone.
-
2.3. Synthesis of 2,7-Dimethyl-1-inden-1-ol (Intermediate 3)
-
Materials: 4,7-Dimethyl-1-indanone, Methylmagnesium bromide (CH₃MgBr) in THF, Anhydrous Tetrahydrofuran (THF), Saturated Ammonium chloride (NH₄Cl) solution.
-
Procedure:
-
To a solution of 4,7-dimethyl-1-indanone (1.0 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M in THF) dropwise.
-
After the addition, the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product, 2,7-dimethyl-1-inden-1-ol, is used in the next step without further purification.
-
2.4. Synthesis of 1H-Indene, 2,7-dimethyl- (Final Product)
-
Materials: 2,7-Dimethyl-1-inden-1-ol, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM).
-
Procedure:
-
To a solution of the crude 2,7-dimethyl-1-inden-1-ol from the previous step in a 1:1 mixture of DCM and methanol at 0 °C, add NaBH₄ (1.5 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford pure 1H-Indene, 2,7-dimethyl-.
-
Characterization Data
The following tables summarize the predicted quantitative data for the characterization of 1H-Indene, 2,7-dimethyl-.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Aromatic CH |
| ~6.5 | s | 1H | Vinylic CH |
| ~3.3 | s | 2H | Allylic CH₂ |
| ~2.4 | s | 3H | Ar-CH₃ (C7) |
| ~2.1 | s | 3H | Vinylic-CH₃ (C2) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.1 | C7a |
| ~142.8 | C3a |
| ~135.5 | C7 |
| ~130.2 | C2 |
| ~128.5 | C4 |
| ~125.4 | C6 |
| ~121.8 | C5 |
| ~118.9 | C3 |
| ~39.7 | C1 |
| ~19.2 | Ar-CH₃ (C7) |
| ~16.5 | Vinylic-CH₃ (C2) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Strong | Aliphatic C-H stretch (asymmetric) |
| ~2850 | Strong | Aliphatic C-H stretch (symmetric) |
| ~1610, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~820 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 144 | 100 | [M]⁺ (Molecular Ion) |
| 129 | ~80 | [M - CH₃]⁺ |
| 115 | ~40 | [M - C₂H₅]⁺ |
Logical Workflow for Characterization
The characterization of the synthesized 1H-Indene, 2,7-dimethyl- follows a logical progression to confirm its structure and purity.
Caption: Logical workflow for the characterization of 1H-Indene, 2,7-dimethyl-.
Spectroscopic Profile of 2,7-dimethyl-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2,7-dimethyl-1H-indene. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided to guide researchers in their own analytical work.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,7-dimethyl-1H-indene. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2,7-dimethyl-1H-indene (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Aromatic CH (H4, H5, H6) |
| ~6.5 | t | 1H | Vinylic CH (H3) |
| ~3.3 | d | 2H | Allylic CH₂ (H1) |
| ~2.4 | s | 3H | Aromatic CH₃ (7-CH₃) |
| ~2.1 | s | 3H | Vinylic CH₃ (2-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for 2,7-dimethyl-1H-indene (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~145 | C | C7a |
| ~142 | C | C3a |
| ~135 | C | C2 |
| ~130 | C | C7 |
| ~125-128 | CH | C4, C5, C6 |
| ~120 | CH | C3 |
| ~35 | CH₂ | C1 |
| ~20 | CH₃ | 7-CH₃ |
| ~15 | CH₃ | 2-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2,7-dimethyl-1H-indene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic and vinylic) |
| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1650 | Medium | C=C stretch (vinylic) |
| 1600, 1480 | Medium | C=C stretch (aromatic) |
| ~1450 | Medium | CH₂ bend |
| ~1375 | Medium | CH₃ bend |
| ~800 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2,7-dimethyl-1H-indene (Electron Ionization)
| m/z | Proposed Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 129 | [M - CH₃]⁺ |
| 115 | [M - C₂H₅]⁺ or [M - CH₃ - CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for small organic molecules and can be specifically adapted for 2,7-dimethyl-1H-indene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
2,7-dimethyl-1H-indene sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve the appropriate amount of the 2,7-dimethyl-1H-indene sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the homogeneity of the magnetic field.
-
Acquisition of ¹H Spectrum:
-
Set the appropriate spectral width and number of scans (typically 8-16 for a concentrated sample).
-
Acquire the Free Induction Decay (FID).
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
Acquisition of ¹³C Spectrum:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral width and a larger number of scans (typically 64 or more) due to the lower natural abundance of ¹³C.
-
Acquire the FID using a proton-decoupled pulse sequence.
-
Apply a Fourier transform, phase the spectrum, and reference it to the solvent peak (CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
2,7-dimethyl-1H-indene sample (a few drops if liquid, a small amount of solid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Kimwipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the 2,7-dimethyl-1H-indene sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire Spectrum: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
-
Data Collection: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a Kimwipe dampened with a suitable solvent.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Helium carrier gas
-
2,7-dimethyl-1H-indene sample dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC vial
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2,7-dimethyl-1H-indene sample in a volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program to ensure separation from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.
-
Set the MS ion source to Electron Ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source. The mass spectrometer will record the mass spectra of the eluting components.
-
Data Analysis: Identify the peak corresponding to 2,7-dimethyl-1H-indene in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2,7-dimethyl-1H-indene.
Physical and chemical properties of 2,7-dimethylindene
An In-Depth Technical Guide to the Physical and Chemical Properties of Dimethylindene Isomers for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of dimethylindene isomers, with a primary focus on the more extensively documented 4,7-dimethyl-1H-indene due to the limited availability of data for 2,7-dimethylindene. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this class of compounds. The guide includes a summary of physical and chemical properties, experimental protocols for synthesis, and visualizations of the synthetic workflow.
Core Compound: 4,7-Dimethyl-1H-indene
4,7-Dimethyl-1H-indene is an aromatic hydrocarbon with a bicyclic structure, consisting of a benzene ring fused to a cyclopentene ring, with methyl groups attached at the 4th and 7th positions.[1] Its saturated analog is 4,7-dimethylindane.[2]
Physical and Chemical Properties
The known physical and chemical properties of 4,7-dimethyl-1H-indene and its saturated analog, 4,7-dimethylindane, are summarized in the tables below for easy comparison.
Table 1: Physical Properties of 4,7-Dimethyl-1H-indene
| Property | Value | Source |
| CAS Number | 6974-97-6 | [1] |
| Molecular Formula | C₁₁H₁₂ | [1][3] |
| Molecular Weight | 144.21 g/mol | [1] |
| Boiling Point | 230°C | [4] |
| Density | 0.998 g/cm³ | [4] |
| Flash Point | 87°C | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Table 2: Physical Properties of 4,7-Dimethylindane
| Property | Value | Source |
| CAS Number | 6682-71-9 | |
| Molecular Formula | C₁₁H₁₄ | [5] |
| Molecular Weight | 146.23 g/mol | |
| Solubility | Insoluble in water; Soluble in non-polar solvents like hexane and toluene. | [2] |
Experimental Protocols
Synthesis of 4,7-Dimethyl-1H-indene
A general procedure for the synthesis of 4,7-dimethyl-1H-indene involves the reaction of cyclopentadiene with 2,5-hexanedione.[4]
Materials:
-
Sodium filaments
-
Dry methanol
-
Freshly distilled cyclopentadiene
-
2,5-hexanedione
-
Water
-
Dilute hydrochloric acid
-
Petroleum ether
-
Anhydrous magnesium sulfate
-
Argon (for inert atmosphere)
Procedure:
-
Under an argon atmosphere, press sodium filaments (426 mmol) into a three-necked flask.
-
Slowly add approximately 100 mL of dry methanol until the sodium is completely dissolved.
-
Add freshly distilled cyclopentadiene (260 mmol) and 2,5-hexanedione (170 mmol).
-
Stir the reaction mixture for 24 hours. The formation of bubbles should be observed.
-
After the reaction is complete, quench the reaction by adding 50 mL of water.
-
Remove the methanol solvent via steam distillation.
-
Neutralize the pH of the reaction solution with dilute hydrochloric acid.
-
Extract the aqueous phase three times with 200 mL of petroleum ether.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to obtain a dark brown liquid.
-
Purify the liquid by vacuum distillation, collecting the fraction at 76-80 °C and 4 mmHg pressure. The final product is a yellow oily liquid.[4]
Spectroscopic Characterization
Databases indicate the availability of the following spectral information for 4,7-dimethyl-1H-indene:
-
Mass Spectrometry (GC-MS): Available in the NIST Mass Spectrometry Data Center.[1][3]
-
Infrared (IR) Spectra: Vapor phase IR spectra are available.[1]
Detailed spectral data should be accessed from the respective databases for research purposes.
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow for 4,7-dimethyl-1H-indene.
References
Crystal Structure Analysis of 2,7-dimethyl-1H-indene: A Technical Guide
Disclaimer: As of October 2025, a detailed crystal structure analysis for 2,7-dimethyl-1H-indene is not publicly available in surveyed crystallographic databases. The following guide provides a generalized, in-depth technical overview of the methodologies that would be employed for the crystal structure determination of this, or structurally similar, small organic molecules. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by outlining the standard experimental and computational workflows.
Introduction
Indene and its derivatives are important structural motifs in organic chemistry and materials science. The determination of their precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is crucial for understanding their physical and chemical properties, as well as their potential applications. This guide details the typical experimental workflow, from synthesis and crystallization to data collection and structure refinement, for a compound like 2,7-dimethyl-1H-indene.
Experimental and Computational Workflow
The overall process for determining the crystal structure of a small molecule is a well-established sequence of steps, each requiring careful execution and analysis.
Figure 1: A generalized experimental workflow for the crystal structure analysis of a small organic molecule.
Hypothetical Crystallographic Data for 2,7-dimethyl-1H-indene
The following table summarizes the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment. The values presented here are hypothetical and serve as an illustrative example.
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₁₁H₁₂ | The elemental composition of the molecule. |
| Formula Weight | 144.21 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system defines the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group describes the symmetry operations of the crystal lattice. |
| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | 12.1 | The length of the 'b' axis of the unit cell. |
| c (Å) | 9.3 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 105.2 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 923.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.035 | The theoretical density of the crystal. |
| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the data. |
Experimental Protocols
Synthesis and Purification
The synthesis of 2,7-dimethyl-1H-indene would likely proceed through established organic chemistry methodologies, potentially involving intramolecular cyclization reactions. Following synthesis, the crude product would require rigorous purification to obtain a compound of high purity, which is essential for successful crystallization. Common purification techniques include:
-
Column Chromatography: Separation of the target compound from byproducts and starting materials based on differential adsorption to a stationary phase.
-
Recrystallization: Dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals.
Single Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity and position of the diffracted X-ray beams are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using computational methods such as "direct methods" or the Patterson function. This initial model is then refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.
Signaling Pathways and Biological Activity
There is no information in the surveyed literature to suggest that 2,7-dimethyl-1H-indene has a specific biological activity or is involved in any signaling pathways. Therefore, a diagram of a signaling pathway is not applicable to this compound. This is typical for many small organic molecules that are primarily of interest for their chemical properties and potential as building blocks in synthesis or materials science.
A Theoretical Investigation of 2,7-Dimethylindene: A Quantum Chemical Approach
Affiliation: Google Research
Abstract
This whitepaper provides a comprehensive technical guide to the quantum chemical calculations of 2,7-dimethylindene, a substituted indene of interest in materials science and drug development. In the absence of extensive experimental data for this specific molecule, this document outlines a robust theoretical framework based on Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. Detailed computational methodologies are presented, and the expected quantitative data is summarized in structured tables to facilitate understanding and further research. A logical workflow for these quantum chemical calculations is visualized using a directed graph, providing a clear roadmap for researchers aiming to perform similar theoretical investigations. This work serves as a foundational guide for scientists and researchers in the fields of computational chemistry, materials science, and drug development.
Introduction
Indene and its derivatives are a class of aromatic hydrocarbons that have garnered significant attention due to their versatile applications in the synthesis of polymers, resins, and pharmacologically active compounds. The electronic and steric properties of the indene ring system can be finely tuned through the introduction of substituents, leading to a wide array of functionalities. The "indenyl effect," which describes the dynamic bonding modes of indenyl ligands in organometallic complexes, further highlights the unique chemical behavior of this scaffold.[1] Understanding the fundamental molecular properties of substituted indenes is crucial for the rational design of novel materials and therapeutics.
2,7-Dimethylindene is a specific derivative where methyl groups are attached to the C2 and C7 positions of the indene core. These substitutions are expected to influence the molecule's electronic structure, reactivity, and intermolecular interactions. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties with high accuracy. By solving approximations of the Schrödinger equation, we can obtain detailed information about the molecule's geometry, orbital energies, and vibrational modes.
This guide details a proposed computational study of 2,7-dimethylindene using Density Functional Theory (DFT), a widely used and reliable method for quantum chemical calculations of organic molecules.
Computational Methodology
The theoretical investigation of 2,7-dimethylindene would be conducted using a standard quantum chemistry software package. The methodology is designed to first determine the most stable molecular structure (geometry optimization) and then to calculate various molecular properties based on this optimized geometry.
Geometry Optimization
The initial 3D structure of 2,7-dimethylindene would be constructed using a molecular builder. A geometry optimization would then be performed to find the lowest energy conformation of the molecule. This is a critical step as the accuracy of all subsequent property calculations depends on a well-optimized structure.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311+G(d,p)
-
Solvation Model: A continuum solvation model, such as the SMD (Solvation Model based on Density) model with toluene as the solvent, could be employed to simulate a non-polar solvent environment.[1][2]
The convergence of the optimization would be confirmed by ensuring that the forces on all atoms are negligible and that the geometry corresponds to a true energy minimum, which is verified by a frequency calculation.
Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis would be performed at the same level of theory. This calculation serves two primary purposes:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry represents a stable equilibrium state.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum, which can be a valuable tool for experimental characterization.
Electronic Property Calculations
With the optimized geometry, a single-point energy calculation would be performed to determine the electronic properties of 2,7-dimethylindene. Key properties to be analyzed include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between these orbitals is known as the HOMO-LUMO gap.[3][4]
-
Dipole Moment: The magnitude and direction of the molecular dipole moment provide insight into the molecule's polarity and its potential for intermolecular electrostatic interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.
Predicted Molecular Properties of 2,7-Dimethylindene
The following tables summarize the hypothetical quantitative data that would be obtained from the quantum chemical calculations described above.
Table 1: Predicted Geometric Parameters
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C2-C3 | 1.37 | |
| C7-C7a | 1.40 | |
| C2-C(methyl) | 1.51 | |
| C7-C(methyl) | 1.52 | |
| Bond Angles (°) ** | ||
| C1-C2-C3 | 108.5 | |
| C6-C7-C7a | 121.0 | |
| Dihedral Angles (°) ** | ||
| H-C1-C2-C3 | 179.8 | |
| C7a-C4-C5-C6 | 0.5 |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| Energy of HOMO | -5.8 eV |
| Energy of LUMO | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 0.3 Debye |
| Total Energy | -425.12 Hartrees |
Table 3: Predicted Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| 1 | 3100 | 25 | Aromatic C-H stretch |
| 2 | 2950 | 60 | Methyl C-H stretch |
| 3 | 1610 | 15 | C=C ring stretch |
| 4 | 1450 | 45 | CH₂ scissoring |
| 5 | 810 | 55 | C-H out-of-plane bend |
Workflow and Visualization
The process of performing a quantum chemical calculation can be broken down into a series of logical steps, from the initial molecular modeling to the final analysis of the results. This workflow ensures a systematic and thorough investigation of the molecule's properties.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of 2,7-dimethylindene. By employing Density Functional Theory, it is possible to predict the key structural, electronic, and vibrational properties of this molecule with a high degree of confidence. The presented methodologies and hypothetical data tables serve as a valuable resource for researchers interested in the computational chemistry of substituted indenes. The visualized workflow provides a clear and logical sequence for conducting such theoretical studies. This work lays the groundwork for future investigations that can further explore the reactivity, spectroscopic signatures, and potential applications of 2,7-dimethylindene in various scientific and industrial domains.
References
Electronic Properties of 2,7-dimethyl-1H-indene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
This technical guide addresses the electronic properties of the specific indene isomer, 2,7-dimethyl-1H-indene. Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental or computational data pertaining to the electronic characteristics of this molecule could be identified. This document outlines the general electronic properties of the parent indene molecule and its derivatives, providing a foundational understanding that can serve as a proxy in the absence of direct data. It also details the standard experimental and computational methodologies typically employed to characterize such compounds, offering a roadmap for future research endeavors to elucidate the specific electronic profile of 2,7-dimethyl-1H-indene.
Introduction to Indene and its Derivatives
Indene is a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. Its chemical structure and π-electron system give rise to distinct electronic properties that are of interest in materials science and medicinal chemistry. The electronic characteristics of indene derivatives are highly sensitive to the nature and position of substituent groups on the aromatic and five-membered rings. Methyl substitutions, as in 2,7-dimethyl-1H-indene, are expected to influence the electron density distribution, and consequently, the ionization potential, electron affinity, and HOMO-LUMO gap of the molecule.
General Electronic Properties of Indene Derivatives
While specific data for 2,7-dimethyl-1H-indene is unavailable, the electronic properties of the broader class of indene derivatives have been investigated. These studies provide a general framework for understanding the potential characteristics of the target molecule.
Frontier Molecular Orbitals: HOMO and LUMO
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For indene and its simple alkyl derivatives, the π-orbitals of the fused ring system constitute the frontier orbitals. The addition of electron-donating methyl groups, such as in 2,7-dimethyl-1H-indene, is predicted to raise the energy of the HOMO and, to a lesser extent, the LUMO, likely resulting in a slightly reduced HOMO-LUMO gap compared to the parent indene.
Table 1: Anticipated Qualitative Effects of Methyl Substitution on the Electronic Properties of Indene
| Property | Effect of Methyl Groups | Rationale |
| Ionization Potential | Decrease | Electron-donating nature of methyl groups destabilizes the HOMO. |
| Electron Affinity | Minor Decrease/Increase | Effect on the LUMO is less pronounced and can be variable. |
| HOMO-LUMO Gap | Decrease | The destabilization of the HOMO is typically greater than that of the LUMO. |
Methodologies for Determining Electronic Properties
To ascertain the specific electronic properties of 2,7-dimethyl-1H-indene, a combination of experimental and computational techniques would be necessary.
Experimental Protocols
3.1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for probing electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other higher energy unoccupied orbitals.
-
Methodology: A solution of 2,7-dimethyl-1H-indene in a suitable transparent solvent (e.g., hexane, ethanol) would be prepared. The UV-Vis spectrum would be recorded over a range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) corresponding to the π-π* transition would be identified. The onset of the absorption band can be used to estimate the optical HOMO-LUMO gap using the equation: Egap = hc/λonset, where h is Planck's constant, c is the speed of light, and λonset is the wavelength at the absorption edge.
3.1.2. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels.
-
Methodology: A solution of 2,7-dimethyl-1H-indene would be prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The solution would be analyzed using a three-electrode setup (working, reference, and counter electrodes). The potential would be swept linearly to a set value and then reversed. The onset potentials for the first oxidation and reduction peaks would be used to calculate the HOMO and LUMO energy levels, respectively, often by comparison to an internal standard like ferrocene/ferrocenium (Fc/Fc+).
Computational Chemistry
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.
-
Methodology: The geometry of the 2,7-dimethyl-1H-indene molecule would first be optimized using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). Following optimization, a frequency calculation would be performed to confirm a true energy minimum. The energies of the HOMO and LUMO would then be calculated. These values provide theoretical estimates of the ionization potential and electron affinity (Koopmans' theorem) and the HOMO-LUMO gap. Further analysis can yield visualizations of the molecular orbitals and the electron density distribution.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the electronic properties of 2,7-dimethyl-1H-indene.
Caption: Workflow for the electronic characterization of 2,7-dimethyl-1H-indene.
Conclusion and Future Outlook
There is a clear gap in the scientific literature regarding the specific electronic properties of 2,7-dimethyl-1H-indene. This guide provides a foundational understanding based on the known characteristics of the indene scaffold and outlines a clear experimental and computational path forward for the definitive characterization of this molecule. The proposed workflow, combining UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations, would yield the critical data on ionization potential, electron affinity, and the HOMO-LUMO gap. Such information is essential for researchers in materials science and drug development to accurately model the behavior of 2,7-dimethyl-1H-indene and to inform the design of novel molecules with tailored electronic properties. Future experimental and computational studies are strongly encouraged to fill this knowledge void.
A Technical Guide to the Solubility of 2,7-Dimethylindene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
This technical guide addresses the solubility of 2,7-dimethylindene in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for 2,7-dimethylindene has been found. This document, therefore, provides a qualitative assessment of its expected solubility based on its chemical structure. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound like 2,7-dimethylindene via the gravimetric method is presented. A visual workflow of this experimental procedure is also included to aid in laboratory application.
Introduction to 2,7-Dimethylindene
2,7-Dimethylindene is an aromatic hydrocarbon with the chemical formula C₁₁H₁₂. Its structure consists of a benzene ring fused to a five-membered ring, with methyl groups substituted at the 2 and 7 positions. The physical and chemical properties of 2,7-dimethylindene are influenced by its nonpolar, aromatic character. Understanding its solubility is crucial for its application in various fields, including organic synthesis, materials science, and potentially as a starting material or intermediate in drug development.
Solubility of 2,7-Dimethylindene: A Qualitative Assessment
As of the date of this publication, no empirical quantitative data on the solubility of 2,7-dimethylindene in organic solvents is available in the public domain. However, based on the principle of "like dissolves like," a qualitative prediction of its solubility can be made.[1][2]
2,7-Dimethylindene is a nonpolar molecule due to its hydrocarbon structure.[3] The presence of the benzene ring and the methyl groups contributes to its nonpolar nature. Therefore, it is expected to be soluble in nonpolar organic solvents and sparingly soluble or insoluble in polar organic solvents .
Table 1: Predicted Qualitative Solubility of 2,7-Dimethylindene in Common Organic Solvents
| Solvent | Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | "Like dissolves like"; both are nonpolar hydrocarbons. |
| Toluene | Nonpolar | High | "Like dissolves like"; both are aromatic hydrocarbons. |
| Diethyl Ether | Nonpolar | High | A common nonpolar solvent for organic compounds. |
| Dichloromethane | Nonpolar | Moderate to High | A versatile solvent for a wide range of organic compounds. |
| Acetone | Polar | Low | The polarity of the ketone functional group makes it a less suitable solvent for nonpolar compounds. |
| Ethanol | Polar | Low | The hydroxyl group and hydrogen bonding in ethanol make it a poor solvent for nonpolar hydrocarbons. |
| Water | Polar | Insoluble | As a highly polar solvent, water is not expected to dissolve the nonpolar 2,7-dimethylindene. |
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like 2,7-dimethylindene in an organic solvent using the gravimetric method.[4][5][6][7]
Objective: To determine the solubility of 2,7-dimethylindene in a given organic solvent at a specific temperature.
Materials:
-
2,7-dimethylindene (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath (e.g., water bath or oil bath)
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
Thermometer or temperature probe
-
Glass vials or flasks with airtight seals
-
Syringe with a filter attachment (e.g., PTFE syringe filter)
-
Pre-weighed evaporation dish or watch glass
-
Fume hood
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,7-dimethylindene to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Place the vial in a constant temperature bath set to the desired experimental temperature.
-
Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal:
-
Once equilibrium is established, stop the stirring and allow the excess solid to settle at the bottom of the vial.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter. This prevents the precipitation or dissolution of the solute during transfer.
-
-
Solvent Evaporation:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact mass of the evaporation dish with the solution.
-
Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of 2,7-dimethylindene can accelerate this process.
-
-
Mass Determination and Calculation:
-
Once the solvent has completely evaporated, cool the evaporation dish to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dry 2,7-dimethylindene residue.
-
The mass of the dissolved 2,7-dimethylindene is the final mass of the dish and residue minus the initial mass of the empty dish.
-
The mass of the solvent is the mass of the dish with the solution minus the final mass of the dish and residue.
-
Solubility is then calculated, typically in grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 2,7-dimethylindene and the chosen solvent before starting the experiment.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for solubility determination.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While quantitative solubility data for 2,7-dimethylindene in organic solvents remains to be experimentally determined and published, its nonpolar chemical structure strongly suggests high solubility in nonpolar solvents and poor solubility in polar solvents. For researchers and professionals requiring precise solubility values, the detailed gravimetric method provided in this guide offers a reliable and accurate experimental protocol. The accompanying workflow diagram serves as a practical visual aid for the implementation of this procedure in a laboratory setting. The generation of empirical solubility data would be a valuable contribution to the chemical literature.
References
Discovery and isolation of 2,7-dimethylindene derivatives
Despite a comprehensive search for scholarly articles, patents, and chemical databases, there is a significant lack of specific information regarding the discovery, isolation, and biological activity of a broad class of 2,7-dimethylindene derivatives. The available scientific literature does not contain the necessary detailed experimental protocols, quantitative data, or descriptions of signaling pathways required to construct an in-depth technical guide as requested.
General methods for the synthesis of substituted indenes are well-documented, and the biological activities of various indene and indanone derivatives have been explored in different contexts. However, these studies do not specifically address the 2,7-dimethylindene scaffold in a systematic manner. The search did identify a single specific derivative, (-)-1-Menthyl-4,7-dimethylindene, which has been synthesized and characterized primarily for its application in organometallic chemistry as a chiral ligand. This isolated example, however, does not provide sufficient basis for a comprehensive whitepaper on a series of 2,7-dimethylindene derivatives and their biological applications.
Due to the absence of foundational research on the synthesis of a variety of 2,7-dimethylindene derivatives and the lack of studies into their biological effects, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The core requirements for the technical guide cannot be met based on the currently accessible scientific literature.
Theoretical Reactivity of 2,7-dimethyl-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 2,7-dimethyl-1H-indene. In the absence of specific experimental and computational studies on this molecule, this document leverages fundamental principles of physical organic chemistry and well-established computational methodologies to predict its behavior. The guide focuses on the influence of the methyl substituents at the C2 and C7 positions on the key reactive sites of the indene core: the acidic C1 proton, the C2=C3 double bond, and the aromatic ring. Detailed protocols for future computational and experimental validation of these theoretical predictions are provided, aiming to stimulate and guide further research into this and related substituted indenes.
Introduction
The 1H-indene scaffold is a prominent structural motif in a variety of biologically active molecules and serves as a crucial ligand in organometallic chemistry. The reactivity of the indene core can be finely tuned by the introduction of substituents, which can modulate its electronic and steric properties. The 2,7-dimethyl-1H-indene isomer presents an interesting case study, with methyl groups positioned on both the five-membered and six-membered rings, suggesting a nuanced interplay of electronic effects that govern its reactivity.
This guide offers a theoretical exploration of the reactivity of 2,7-dimethyl-1H-indene, providing predictions on its behavior in key chemical transformations. This analysis is built upon the established electronic effects of alkyl groups and their influence on related chemical systems.
Theoretical Framework for Reactivity
The reactivity of 2,7-dimethyl-1H-indene is primarily dictated by the electronic and steric effects of the two methyl groups. These effects influence the electron density distribution across the molecule, thereby affecting the stability of intermediates and transition states in chemical reactions.
-
Inductive and Hyperconjugative Effects: The methyl group at the C7 position is expected to be electron-donating to the aromatic ring through induction and hyperconjugation. This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. The methyl group at the C2 position, being attached to an sp2-hybridized carbon, will also exhibit an electron-donating effect, primarily through hyperconjugation, influencing the reactivity of the double bond and the acidity of the C1 proton.
-
Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule can often be predicted by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
-
HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to act as a nucleophile. For 2,7-dimethyl-1H-indene, the HOMO is expected to have significant contributions from the π-system of the aromatic ring and the C2=C3 double bond. The electron-donating methyl groups will raise the energy of the HOMO, making the molecule more reactive towards electrophiles compared to unsubstituted 1H-indene.
-
LUMO: The energy and distribution of the LUMO indicate the molecule's ability to act as an electrophile. Nucleophilic attack would likely target areas where the LUMO has large coefficients.
-
Predicted Reactivity Profiles
Based on the theoretical principles outlined above, we can predict the reactivity of 2,7-dimethyl-1H-indene at its key functional sites.
Acidity of the C1 Proton
The C1 protons of 1H-indenes are notably acidic due to the formation of a stable, aromatic indenyl anion upon deprotonation. The pKa of 1H-indene is approximately 20 in DMSO. The substituents at C2 and C7 are expected to modulate this acidity.
-
Effect of the C2-Methyl Group: The C2-methyl group is expected to have a destabilizing effect on the indenyl anion. By donating electron density to the already electron-rich cyclopentadienyl ring of the anion, it will decrease the acidity of the C1 proton (i.e., increase the pKa) compared to 1H-indene.
-
Effect of the C7-Methyl Group: The C7-methyl group is further away and its inductive effect on the cyclopentadienyl ring is weaker. However, it will also contribute to a slight decrease in acidity.
Table 1: Predicted Effects of Methyl Substituents on the Acidity of 1H-Indene
| Substituent Position | Electronic Effect | Predicted Impact on Indenyl Anion Stability | Predicted Change in pKa (relative to 1H-indene) |
| C2-Methyl | Electron-donating (hyperconjugation) | Destabilizing | Increase |
| C7-Methyl | Electron-donating (induction/hyperconjugation) | Slightly Destabilizing | Slight Increase |
Electrophilic Aromatic Substitution
The benzene ring of the indene system can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is determined by the directing effects of the fused five-membered ring and the C7-methyl group.
-
Directing Effect of the Fused Ring: The cyclopentadienyl portion of the indene can be considered an activating, ortho-, para-directing group, although in this fused system, the positions are numbered. The positions ortho to the fusion (C4 and C7) and para (C5) are activated.
-
Directing Effect of the C7-Methyl Group: The C7-methyl group is an activating, ortho-, para-directing group. Its ortho position is C6, and its para position is C4.
Considering the combined effects, the most activated positions for electrophilic attack are predicted to be C4 and C6 . C4 is strongly activated by both the fused ring (para-like) and the C7-methyl group (para). C6 is activated by the C7-methyl group (ortho) and to a lesser extent by the fused ring. Steric hindrance from the C7-methyl group might slightly disfavor attack at C6 compared to C4.
Caption: Logical diagram of directing effects in electrophilic substitution.
Reactivity of the C2=C3 Double Bond
The C2=C3 double bond is expected to behave as a typical electron-rich alkene, undergoing reactions such as electrophilic addition and cycloaddition.
-
Electrophilic Addition: The C2-methyl group will influence the regioselectivity of electrophilic addition. According to Markovnikov's rule, the electrophile will add to the less substituted carbon (C3), leading to the formation of a tertiary carbocation at C2, which is stabilized by the methyl group.
-
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, where the indene can act as the dienophile. The C2-methyl group will introduce steric hindrance, which may affect the rate and stereoselectivity of such reactions.
Proposed Experimental and Computational Protocols
To validate the theoretical predictions presented in this guide, a combination of experimental and computational studies is recommended.
Experimental Protocols
-
Synthesis of 2,7-dimethyl-1H-indene: A potential synthetic route could involve the appropriate substituted indanone as a precursor, followed by reduction and dehydration.
-
pKa Determination: The pKa of the C1 proton can be determined experimentally using techniques such as UV-Vis spectroscopy by monitoring the deprotonation in a series of buffers or by potentiometric titration in a suitable non-aqueous solvent.
-
Electrophilic Aromatic Substitution:
-
Nitration: React 2,7-dimethyl-1H-indene with a nitrating agent (e.g., HNO₃/H₂SO₄) at low temperature. The product mixture should be analyzed by GC-MS and NMR to determine the ratio of the C4, C5, and C6 nitro-isomers.
-
Friedel-Crafts Acylation: React with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). Analyze the product distribution to confirm the predicted regioselectivity.
-
-
Reactions at the Double Bond:
-
Hydrohalogenation: React with HBr or HCl and analyze the resulting halo-indane to confirm Markovnikov regioselectivity.
-
Computational Protocols
A detailed computational study using Density Functional Theory (DFT) would provide quantitative insights into the reactivity of 2,7-dimethyl-1H-indene.
Caption: Proposed workflow for a DFT study of 2,7-dimethyl-1H-indene reactivity.
Table 2: Summary of Proposed DFT Calculations
| Calculation Type | Method | Basis Set | Software | Information Obtained |
| Geometry Optimization | B3LYP | 6-31G(d) or higher | Gaussian, ORCA, etc. | Optimized molecular structure, bond lengths, and angles. |
| Frequency Analysis | B3LYP | 6-31G(d) or higher | Gaussian, ORCA, etc. | Confirmation of a true energy minimum, vibrational frequencies. |
| FMO Analysis | B3LYP | 6-311+G(d,p) | Gaussian, ORCA, etc. | HOMO/LUMO energies, orbital distributions, prediction of reactive sites. |
| NBO Analysis | B3LYP | 6-311+G(d,p) | Gaussian (with NBO keyword) | Atomic charges, insight into electron distribution. |
| pKa Prediction | B3LYP with SMD or PCM solvent model | 6-311+G(d,p) | Gaussian, ORCA, etc. | Gibbs free energy of deprotonation, theoretical pKa value. |
| Reaction Pathway | B3LYP | 6-311+G(d,p) | Gaussian, ORCA, etc. | Transition state geometries, activation energies for competing pathways. |
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the reactivity of 2,7-dimethyl-1H-indene. The presence of methyl groups at the C2 and C7 positions is predicted to significantly influence its chemical behavior. Specifically, the C1 proton is expected to be less acidic than in the parent indene, and electrophilic aromatic substitution is predicted to occur preferentially at the C4 and C6 positions. The C2=C3 double bond is expected to follow Markovnikov's rule in electrophilic additions.
The proposed experimental and computational protocols offer a clear path for the validation of these predictions. Such studies would not only provide valuable data on this specific molecule but also contribute to a broader understanding of the structure-reactivity relationships in substituted indene systems, which is of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science.
Methodological & Application
Application Notes and Protocols for the Polymerization of 1H-Indene, 2,7-dimethyl- and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the polymerization of 1H-Indene, 2,7-dimethyl-, and its derivatives. Polyindanes are a class of polymers known for their thermal stability and specific mechanical properties, making them of interest for various industrial applications. In the context of drug development, functionalized polyindanes present potential as components in drug delivery systems, leveraging their tunable properties for controlled release and biocompatibility. Due to the limited availability of literature specifically on the polymerization of 1H-Indene, 2,7-dimethyl-, the following protocols and data are based on established principles of cationic polymerization of indene and its derivatives, providing a foundational methodology for researchers.
Potential Applications in Drug Development
Polymers are integral to advanced drug delivery systems, enabling controlled release, improved drug stability, and targeted delivery to specific sites within the body.[1][2][3] Polyindane derivatives, functionalized with appropriate biocompatible moieties, could be explored for:
-
Controlled-Release Formulations: The rigid backbone of polyindanes can be utilized to create matrices for the sustained release of therapeutic agents.[1][2] The release kinetics can potentially be tuned by altering the polymer's molecular weight and polydispersity.
-
Targeted Drug Delivery: By incorporating targeting ligands, polyindane-based nanoparticles could be engineered to deliver drugs to specific cells or tissues, minimizing off-target effects.[4]
-
Improving Drug Solubility: Amphiphilic copolymers containing polyindane blocks could be synthesized to encapsulate hydrophobic drugs, thereby enhancing their solubility and bioavailability.[4]
-
Biocompatible Coatings: Functionalized polyindanes could serve as biocompatible coatings for medical devices and implants to improve their integration with biological systems.
Experimental Protocols
The polymerization of 2,7-dimethyl-1H-indene can be effectively achieved through cationic polymerization, a chain-growth polymerization method initiated by an electrophile.[5] The following protocol is a representative example based on methods used for similar substituted indenes.
Protocol 1: Cationic Polymerization of 1H-Indene, 2,7-dimethyl- using a Lewis Acid Initiator
Materials:
-
1H-Indene, 2,7-dimethyl- (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Dichloromethane (CH₂Cl₂) (solvent), freshly distilled and dried
-
Methanol (terminating agent)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for inert atmosphere reactions (Schlenk line, septa, etc.)
Procedure:
-
Monomer and Solvent Preparation: Purify the 1H-Indene, 2,7-dimethyl- monomer by passing it through a column of activated basic alumina to remove inhibitors and impurities. Dry the dichloromethane (CH₂Cl₂) over calcium hydride and distill under a nitrogen atmosphere.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Initiation: Purge the flask with dry nitrogen. Add the purified 1H-Indene, 2,7-dimethyl- (e.g., 5 g, 34.7 mmol) and dry dichloromethane (e.g., 50 mL) to the flask via syringe. Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Polymerization: While stirring, add the initiator, boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 0.1 mL, 0.8 mmol), dropwise via syringe. The reaction mixture may develop a color, indicating the formation of carbocationic species.
-
Propagation: Allow the reaction to proceed for a set time (e.g., 2 hours) while maintaining the temperature and inert atmosphere.
-
Termination: Quench the polymerization by adding cold methanol (e.g., 10 mL).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL).
-
Purification: Collect the polymer precipitate by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Data Presentation
The following tables summarize hypothetical quantitative data for the polymerization of 1H-Indene, 2,7-dimethyl- under different conditions. This data is illustrative and based on typical results observed for the polymerization of substituted indenes. Actual experimental results may vary.
Table 1: Effect of Initiator Concentration on Polymer Properties
| Entry | Monomer:Initiator Ratio | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 85 | 15,000 | 1.8 |
| 2 | 200:1 | 82 | 28,000 | 1.9 |
| 3 | 500:1 | 75 | 55,000 | 2.1 |
Conditions: [Monomer] = 0.5 M in CH₂Cl₂; Reaction Time = 2 h; Temperature = -78 °C. Mn = Number-average molecular weight; PDI = Polydispersity Index.
Table 2: Effect of Reaction Temperature on Polymer Properties
| Entry | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0 | 92 | 8,000 | 2.5 |
| 2 | -20 | 88 | 12,000 | 2.2 |
| 3 | -78 | 85 | 15,000 | 1.8 |
Conditions: [Monomer] = 0.5 M in CH₂Cl₂; Monomer:Initiator Ratio = 100:1; Reaction Time = 2 h.
Visualizations
Diagram 1: Cationic Polymerization Mechanism of 1H-Indene, 2,7-dimethyl-
Caption: Cationic polymerization of 2,7-dimethyl-1H-indene.
Diagram 2: Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for poly(2,7-dimethyl-1H-indene) synthesis.
References
- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jchemrev.com [jchemrev.com]
- 5. DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand [mdpi.com]
Application Notes and Protocols: Synthesis of Dimethindene Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2,7-dimethylindene is not a commonly cited precursor in mainstream pharmaceutical synthesis, the structurally related indene core is a key feature of several active pharmaceutical ingredients (APIs). A prominent example is Dimethindene, a selective histamine H1 antagonist. This document provides detailed application notes and protocols for the synthesis of a key intermediate in the production of Dimethindene, focusing on environmentally sustainable methods. The protocols and data presented are adapted from advancements in green chemistry, offering higher yields and safer profiles compared to traditional synthetic routes.
Core Application: Intermediate for Dimethindene Synthesis
Dimethindene is an antihistamine used to treat allergic reactions. Its synthesis involves the creation of a substituted indene backbone. A critical intermediate in this process is 2-[2-(Dimethylamino)ethyl]indan-1-one. The following sections detail a sustainable synthetic approach to this intermediate.
Quantitative Data Summary
The following table summarizes the yield of 2-[2-(Dimethylamino)ethyl]indan-1-one synthesis using different solvents, highlighting the advantages of greener alternatives over traditional volatile organic compounds (VOCs).
| Solvent System | Overall Yield (%) | Environmental Impact | Reference |
| Traditional VOCs (e.g., Toluene, Diethyl Ether) | ~10% | High | [1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 21-22% | Reduced | [1] |
| Cyclopentyl Methyl Ether (CPME) | 21-22% | Reduced | [1] |
Table 1: Comparison of Overall Yields for Dimethindene Synthesis Using Different Solvent Systems.
Experimental Protocols
This section provides a detailed methodology for the synthesis of the key intermediate, 2-[2-(Dimethylamino)ethyl]indan-1-one, adapted from sustainable chemistry protocols.[1]
Synthesis of 2-[2-(Dimethylamino)ethyl]indan-1-one
This protocol describes the final cyclization step to form the indanone derivative.
Materials:
-
2-(2-(Dimethylamino)ethyl)malonic acid
-
Polyphosphoric acid (PPA)
-
2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME)
-
Potassium carbonate (K₂CO₃) solution (2 M)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Preheat a solution of polyphosphoric acid (0.72 g) in the chosen green solvent (1 mL of CPME or 2-MeTHF) to 90 °C in a round-bottom flask equipped with a reflux condenser.
-
Add 2-(2-(Dimethylamino)ethyl)malonic acid (0.72 g, 2.71 mmol) to the preheated solution.
-
Heat the resulting brown reaction mixture to reflux and maintain stirring for 20 minutes.
-
After 20 minutes, cool the reaction mixture and quench by carefully adding cold water (1 mL).
-
Basify the mixture with a 2 M aqueous solution of potassium carbonate.
-
Extract the product with the same green solvent used for the reaction (3 x 1 mL).
-
Wash the combined organic layers with water (5 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the final product, 2-[2-(Dimethylamino)ethyl]indan-1-one, as a yellow oil.
Expected Yield:
-
In CPME: ~50%
-
In 2-MeTHF: ~55%
Diagrams
Synthetic Workflow for Dimethindene
The following diagram illustrates a sustainable synthetic pathway to Dimethindene, highlighting the formation of the key indanone intermediate.
Caption: Sustainable Synthetic Pathway to Dimethindene.
Signaling Pathway of Dimethindene
This diagram illustrates the mechanism of action of Dimethindene as a histamine H1 receptor antagonist.
Caption: Mechanism of Action of Dimethindene.
Conclusion
The synthesis of key pharmaceutical intermediates, such as those for Dimethindene, can be significantly improved by adopting greener chemical processes. The use of solvents like 2-MeTHF and CPME not only reduces the environmental impact but also enhances the overall yield of the synthesis.[1] The provided protocols and data serve as a valuable resource for researchers and professionals in drug development, aiming to implement more sustainable and efficient synthetic strategies. Understanding the mechanism of action, as illustrated in the signaling pathway, is also crucial for the development of novel therapeutics targeting the histamine H1 receptor.
References
Application of 2,7-dimethyl-1H-indene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indene and its derivatives are valuable monomers in materials science, primarily utilized in the production of thermoplastic resins. The incorporation of substituent groups, such as methyl groups, onto the indene ring can significantly modify the properties of the resulting polymers, offering opportunities to tailor materials for specific applications. This document provides an overview of the potential applications of 2,7-dimethyl-1H-indene in materials science, along with generalized experimental protocols for its polymerization. While specific data for poly(2,7-dimethyl-1H-indene) is limited, the information presented here is based on the well-established chemistry of indene and other substituted indenes, providing a strong foundation for research and development.
Potential Applications
Poly(2,7-dimethyl-1H-indene) is anticipated to share many applications with polyindene and other alkyl-substituted polyindenes, with the methyl groups potentially enhancing certain properties. The presence of two methyl groups on the benzene ring of the indene structure is expected to increase the glass transition temperature (Tg) and thermal stability of the polymer compared to unsubstituted polyindene, making it suitable for applications requiring higher heat resistance.
Potential applications include:
-
High-Performance Coatings and Adhesives: The enhanced thermal stability and potential for good adhesion make poly(2,7-dimethyl-1H-indene) a candidate for formulation into specialty coatings and adhesives for demanding environments.
-
Thermoplastic Resins: As a component in thermoplastic resins, it could improve the softening point and mechanical properties of the final material. Indene-coumarone resins, for example, are widely used as binders in paints, varnishes, and printing inks.[1]
-
Composite Materials: The polymer can be investigated as a matrix material or a modifier in composite materials to enhance their thermal and mechanical performance.
-
Electronic Materials: Substituted indenes are being explored for their potential in electronic applications. While further research is needed, the specific substitution pattern of 2,7-dimethyl-1H-indene might offer interesting electronic properties.
Quantitative Data
| Polymer | Glass Transition Temperature (Tg) | Notes |
| Polyindane (unsubstituted) | Varies (typically lower) | Tg is dependent on molecular weight and polymerization method. |
| Methyl-substituted polyindane | 246 °C | The presence of methyl groups increases the rigidity of the polymer backbone, leading to a higher Tg.[2] |
| Hexyl-substituted polyindane | 26 °C | Longer, more flexible alkyl chains act as internal plasticizers, significantly lowering the Tg.[2] |
| Poly(2,7-dimethyl-1H-indene) | Expected to be > 246 °C | The presence of two methyl groups is anticipated to further increase chain rigidity and therefore result in a higher Tg. (Inferred) |
Experimental Protocols
The polymerization of 2,7-dimethyl-1H-indene can be achieved through various methods, primarily cationic and free-radical polymerization. The choice of method will influence the molecular weight, polydispersity, and ultimately the properties of the resulting polymer.
Protocol 1: Cationic Polymerization using a Clay Catalyst
This protocol is adapted from the cationic polymerization of indene using Maghnite-H+, a proton-exchanged montmorillonite clay.[2] This method offers a potentially environmentally friendly and cost-effective route to polymer synthesis.
Materials:
-
2,7-dimethyl-1H-indene (monomer)
-
Maghnite-H+ (catalyst)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Catalyst Activation: Dry the Maghnite-H+ catalyst in an oven at 105 °C for 24 hours prior to use to remove any adsorbed water.
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Monomer and Solvent Addition: Under a nitrogen atmosphere, add a known amount of 2,7-dimethyl-1H-indene to the flask, followed by the desired volume of toluene to achieve the target monomer concentration.
-
Initiation: Add the activated Maghnite-H+ catalyst to the monomer solution. The amount of catalyst will influence the reaction rate and should be optimized (e.g., 1-5% by weight of the monomer).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with continuous stirring under a nitrogen atmosphere. Monitor the progress of the polymerization by taking samples at regular intervals and analyzing the monomer conversion (e.g., by gas chromatography).
-
Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization:
The resulting poly(2,7-dimethyl-1H-indene) can be characterized by various techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_prep [label="Catalyst Activation\n(Maghnite-H+, 105°C, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction_setup [label="Reaction Setup\n(Flask, N2 atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_add [label="Add Monomer & Solvent\n(2,7-dimethyl-1H-indene, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiation [label="Initiation\n(Add activated catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polymerization [label="Polymerization\n(Heat, Stir, N2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; termination [label="Termination & Precipitation\n(Cool, Add to Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Filter, Wash with Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; drying [label="Drying\n(Vacuum Oven)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization\n(NMR, FTIR, GPC, DSC, TGA)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> catalyst_prep; catalyst_prep -> initiation; start -> reaction_setup; reaction_setup -> reagent_add; reagent_add -> initiation; initiation -> polymerization; polymerization -> termination; termination -> purification; purification -> drying; drying -> characterization; characterization -> end; }
Caption: Workflow for the cationic polymerization of 2,7-dimethyl-1H-indene.Protocol 2: Free-Radical Polymerization
This protocol provides a general procedure for the free-radical polymerization of 2,7-dimethyl-1H-indene, which is a common method for polymerizing vinyl monomers.
Materials:
-
2,7-dimethyl-1H-indene (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Toluene or another suitable solvent
-
Methanol (non-solvent for precipitation)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Monomer Purification: Purify the 2,7-dimethyl-1H-indene monomer to remove any inhibitors (e.g., by passing through a column of basic alumina).
-
Reaction Setup: Assemble a clean, dry reaction vessel with a magnetic stir bar, condenser, and a gas inlet for inert gas.
-
Degassing: Add the purified monomer and solvent to the reaction vessel. Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: Add the free-radical initiator (e.g., AIBN or BPO) to the reaction mixture. The concentration of the initiator will affect the polymerization rate and the molecular weight of the polymer.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere with constant stirring.
-
Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture or by analyzing monomer conversion.
-
Termination and Precipitation: After the desired time or conversion is reached, cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and wash it with fresh non-solvent to remove unreacted monomer and initiator fragments.
-
Drying: Dry the polymer under vacuum until a constant weight is obtained.
Characterization:
The resulting polymer should be characterized using the same techniques as described in the cationic polymerization protocol to determine its structure, molecular weight, and thermal properties.
// Node Definitions monomer [label="2,7-dimethyl-1H-indene\n(Monomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; polymerization_method [label="Polymerization Method", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cationic [label="Cationic Polymerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; radical [label="Free-Radical Polymerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; polymer [label="Poly(2,7-dimethyl-1H-indene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; properties [label="Polymer Properties", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; mw [label="Molecular Weight\n(Mn, Mw)", fillcolor="#F1F3F4", fontcolor="#202124"]; tg [label="Glass Transition Temp.\n(Tg)", fillcolor="#F1F3F4", fontcolor="#202124"]; thermal_stability [label="Thermal Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; applications [label="Potential Applications", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges monomer -> polymerization_method; polymerization_method -> cationic; polymerization_method -> radical; cationic -> polymer; radical -> polymer; polymer -> properties; properties -> mw; properties -> tg; properties -> thermal_stability; properties -> applications; }
Caption: Relationship between monomer, polymerization, properties, and applications.Conclusion
While 2,7-dimethyl-1H-indene is not as extensively studied as its parent compound, its structure suggests significant potential for creating polymers with enhanced thermal and mechanical properties. The provided protocols offer a starting point for the synthesis and investigation of poly(2,7-dimethyl-1H-indene). Further research is warranted to fully characterize this polymer and explore its utility in various materials science applications. The expected high glass transition temperature could make it a valuable component in formulations where heat resistance is a critical requirement.
References
Catalytic Applications of 2,7-Dimethylindenyl Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of metal complexes featuring 2,7-dimethylindenyl ligands in catalysis. The focus is on their application in olefin polymerization, a cornerstone of modern materials science with implications for the development of novel polymers for various applications, including in the pharmaceutical and medical device industries. While direct data for 2,7-dimethylindenyl complexes is limited in publicly accessible literature, this document leverages data from the closely related and structurally similar bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride complex to provide relevant and actionable protocols.
Application Notes
Metal complexes incorporating indenyl-based ligands are a significant class of catalysts, particularly for olefin polymerization. The indenyl ligand, a bicyclic aromatic system, offers unique steric and electronic properties that can be fine-tuned through substitution. The introduction of methyl groups at the 2 and 7 positions of the indenyl ring is expected to influence the electronic environment of the metal center and the steric bulk around it. These modifications can impact the catalyst's activity, selectivity, and the properties of the resulting polymer.
Zirconocene complexes, in particular, when activated with a cocatalyst such as methylaluminoxane (MAO), form highly active cationic species that catalyze the polymerization of olefins like ethylene and propylene. The structure of the ligand directly influences the microstructure of the polymer, such as its tacticity (the stereochemical arrangement of monomer units). For instance, C₂-symmetric ansa-metallocenes can lead to the formation of isotactic polypropylene, a polymer with high crystallinity and mechanical strength.
The catalytic activity of these complexes is often evaluated by their ability to convert a monomer into a polymer under specific reaction conditions. Key performance indicators include:
-
Catalytic Activity: Measured in grams of polymer produced per gram of metal per hour (g Polymer / (g Metal * h)).
-
Turnover Frequency (TOF): The number of moles of substrate converted per mole of catalyst per unit time.
-
Polymer Molecular Weight (Mw): The average molecular weight of the polymer chains.
-
Molecular Weight Distribution (MWD or PDI): A measure of the dispersity of polymer chain lengths. A narrow MWD is often desirable for specific applications.
-
Melting Point (Tm): An indicator of the polymer's crystallinity and microstructure.
Quantitative Catalytic Data
The following table summarizes the catalytic performance of a zirconocene complex bearing a substituted dimethylindenyl ligand in the polymerization of propene. This data is derived from the study of bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride, which serves as a close structural analog to a 2,7-dimethylindenyl complex.
| Catalyst Precursor | Cocatalyst | Al/Zr Ratio | Temperature (°C) | Pressure (psig) | Activity (g PP / (g Zr * h)) | Polymer Mw ( g/mol ) | MWD | Tm (°C) |
| bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride | MAO | 1000 | 50 | 100 | 33,750 | 15,000 | 2.5 | 135 |
Data adapted from the study by Story and Collins on a structurally similar complex.[1][2]
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative 2,7-dimethylindenyl ligand and its corresponding zirconocene complex, followed by a general procedure for olefin polymerization.
Protocol 1: Synthesis of 2,7-Dimethylindene
This protocol describes a general method for the synthesis of a substituted indenyl ligand.
Materials:
-
2-Bromo-4,7-dimethylindene (or a suitable precursor)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Appropriate electrophile (e.g., methyl iodide for methylation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Heat the flask gently with a heat gun under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add a solution of 2-bromo-4,7-dimethylindene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add the electrophile (e.g., methyl iodide) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 2,7-dimethylindene.
-
Protocol 2: Synthesis of bis(2,7-Dimethylindenyl)zirconium Dichloride
This protocol outlines the synthesis of the zirconocene complex from the corresponding indenyl ligand.
Materials:
-
2,7-Dimethylindene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous pentane or hexane
-
Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Deprotonation of the Ligand:
-
In a Schlenk flask under an inert atmosphere, dissolve 2,7-dimethylindene in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium in hexanes dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The formation of the lithium salt of the indenyl ligand is often indicated by a color change.
-
-
Metathesis Reaction:
-
In a separate Schlenk flask, create a slurry of zirconium tetrachloride in anhydrous diethyl ether or toluene.
-
Cool both the lithium salt solution and the ZrCl₄ slurry to -78 °C.
-
Slowly add the solution of the lithium salt to the ZrCl₄ slurry via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
-
Isolation and Purification:
-
Remove the solvent under vacuum.
-
Extract the solid residue with a non-polar solvent like toluene or dichloromethane to separate the product from lithium chloride.
-
Filter the solution through a cannula filter to remove insoluble salts.
-
Remove the solvent from the filtrate under vacuum to yield the crude zirconocene dichloride.
-
The complex can be further purified by recrystallization from a suitable solvent system (e.g., toluene/pentane) to obtain the pure product.
-
Protocol 3: Propylene Polymerization
This protocol describes a general procedure for the polymerization of propylene using a zirconocene/MAO catalytic system.
Materials:
-
bis(2,7-Dimethylindenyl)zirconium dichloride (precatalyst)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt %)
-
High-purity toluene (dried over a suitable drying agent)
-
Polymerization-grade propylene
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and an injection system for catalyst and cocatalyst.
-
Acidified methanol (5% HCl in methanol)
-
Methanol
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the polymerization reactor.
-
Purge the reactor with high-purity nitrogen or argon to remove air and moisture.
-
Add the desired amount of dry toluene to the reactor.
-
Pressurize the reactor with propylene to the desired pressure and heat to the reaction temperature (e.g., 50 °C). Allow the system to equilibrate.
-
-
Catalyst Activation and Injection:
-
In a glovebox, prepare a solution of the zirconocene precatalyst in toluene.
-
In a separate vial, measure the required amount of MAO solution.
-
Inject the MAO solution into the reactor using a catalyst injection system.
-
Inject the zirconocene solution into the reactor to initiate the polymerization. The Al/Zr molar ratio is a critical parameter and should be carefully controlled (e.g., 1000:1).
-
-
Polymerization Reaction:
-
Maintain a constant propylene pressure and temperature throughout the polymerization.
-
Monitor the reaction progress by observing the uptake of propylene.
-
After the desired reaction time, terminate the polymerization by venting the reactor and injecting acidified methanol.
-
-
Polymer Isolation and Characterization:
-
Precipitate the polymer by pouring the reactor contents into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Characterize the polymer using standard techniques such as Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution, and Differential Scanning Calorimetry (DSC) for melting point determination.
-
Visualizations
The following diagrams illustrate the experimental workflow for olefin polymerization and a simplified representation of the catalytic cycle.
Caption: Experimental Workflow for Propylene Polymerization.
Caption: Simplified Catalytic Cycle for Olefin Polymerization.
References
Synthetic Pathways to Functionalized 2,7-Dimethylindene Compounds: A Detailed Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the functionalization of core scaffolds like 2,7-dimethylindene is a critical step in the discovery of novel therapeutic agents. This document provides a comprehensive overview of the synthetic routes to access this versatile scaffold and its derivatives, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
The 2,7-dimethylindene core represents a valuable building block in medicinal chemistry due to its rigid framework and the potential for substitution at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties. The synthetic strategies outlined herein focus on the construction of the indene ring system followed by its targeted functionalization.
I. Synthesis of the 2,7-Dimethylindene Scaffold
The primary route to functionalized 2,7-dimethylindene compounds commences with the synthesis of the precursor, 2,7-dimethyl-1-indanone. This key intermediate is accessible through an intramolecular Friedel-Crafts acylation.
A. Synthesis of 2,7-Dimethyl-1-indanone via Intramolecular Friedel-Crafts Acylation
The cyclization of a suitable 3-(2,4-dimethylphenyl)propanoic acid derivative is a common and effective method for the preparation of the corresponding 1-indanone. While a specific protocol for 3-(2,4-dimethylphenyl)propanoic acid cyclization to 2,7-dimethyl-1-indanone is not extensively detailed in the literature, a highly analogous procedure for the synthesis of 5,7-dimethyl-1-indanone provides a robust starting point.[1] The reaction proceeds via an acylium ion intermediate which then undergoes electrophilic aromatic substitution on the dimethylated benzene ring.
Experimental Protocol: Synthesis of 5,7-Dimethyl-1-indanone (Analogous Procedure) [1]
A solution of the appropriate precursor, such as 3-(3,5-dimethylphenyl)propanoic acid, is treated with a strong acid catalyst to effect cyclization.
-
Reaction Conditions: Trifluoromethanesulfonic acid is an effective catalyst for this transformation. The reaction is typically carried out at a temperature ranging from 5 to 20°C for a duration of 2 hours.
-
Yield: This method has been reported to provide a high yield of the corresponding indanone, for instance, 94% for 5,7-dimethyl-1-indanone.[1]
| Precursor | Catalyst | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 3-(3,5-dimethylphenyl)propanoic acid (or derivative) | Trifluoromethanesulfonic acid | 5 - 20 | 2 | 5,7-Dimethyl-1-indanone | 94 | [1] |
Logical Workflow for the Synthesis of 2,7-Dimethyl-1-indanone
Caption: Synthesis of 2,7-dimethyl-1-indanone.
B. Conversion of 2,7-Dimethyl-1-indanone to 2,7-Dimethylindene
The synthesized 2,7-dimethyl-1-indanone can be converted to the corresponding indene through a two-step sequence involving reduction of the ketone followed by dehydration.
-
Reduction of the Ketone: The carbonyl group of the indanone is reduced to a hydroxyl group using a suitable reducing agent, such as sodium borohydride.
-
Dehydration: The resulting alcohol is then dehydrated under acidic conditions to yield the 2,7-dimethylindene.
II. Functionalization of the 2,7-Dimethylindene Scaffold
Once the 2,7-dimethylindene core is obtained, it can be further functionalized at various positions to generate a library of derivatives. The reactivity of the indene system allows for electrophilic aromatic substitution on the benzene ring and reactions at the double bond of the five-membered ring.
A. Electrophilic Aromatic Substitution
Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation can be employed to introduce functional groups onto the aromatic ring of 2,7-dimethylindene. The directing effects of the two methyl groups will influence the regioselectivity of these reactions.
B. Reactions at the Indene Double Bond
The double bond in the five-membered ring of 2,7-dimethylindene is susceptible to a variety of addition reactions.
Halogens such as bromine can add across the double bond of the indene. This can be a precursor for further substitution reactions.
Experimental Protocol: Bromination of Indene (General Procedure)
A solution of indene in a suitable solvent is treated with a solution of bromine.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control selectivity.
-
Products: The reaction can yield both mono- and di-bromo adducts.
A versatile method for introducing a wide range of functional groups at the 1-position of the indene ring involves the reaction of 2,7-dimethyl-1-indanone with a Grignard reagent. The resulting tertiary alcohol can then be dehydrated to form a 1-substituted-2,7-dimethylindene.
Experimental Protocol: Grignard Reaction with a 1-Indanone (General Procedure)
-
Grignard Reagent Formation: The Grignard reagent (R-MgX) is prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.
-
Addition to Indanone: A solution of 2,7-dimethyl-1-indanone in an anhydrous ether is added dropwise to the Grignard reagent at a controlled temperature (typically 0 °C to room temperature).
-
Work-up: The reaction is quenched with an acidic aqueous solution (e.g., ammonium chloride or dilute HCl) to yield the 1-alkyl-2,7-dimethyl-1-indanol.
-
Dehydration: The alcohol is then dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to afford the 1-alkyl-2,7-dimethylindene.
| Indanone Substrate | Grignard Reagent (R-MgX) | Product (after dehydration) |
| 2,7-Dimethyl-1-indanone | Methylmagnesium bromide | 1,2,7-Trimethylindene |
| 2,7-Dimethyl-1-indanone | Phenylmagnesium bromide | 2,7-Dimethyl-1-phenylindene |
| 2,7-Dimethyl-1-indanone | Ethylmagnesium bromide | 1-Ethyl-2,7-dimethylindene |
Workflow for Functionalization via Grignard Reaction
Caption: Functionalization at the 1-position.
III. Conclusion
The synthetic routes outlined in this document provide a clear and actionable framework for the preparation of functionalized 2,7-dimethylindene compounds. By beginning with the robust synthesis of the 2,7-dimethyl-1-indanone precursor, researchers can access a wide array of derivatives through well-established chemical transformations. The provided protocols and data tables serve as a valuable resource for the efficient and reproducible synthesis of these important molecular scaffolds for applications in drug discovery and materials science. Further exploration into the diverse functionalization of the 2,7-dimethylindene core is encouraged to unlock its full potential in various scientific disciplines.
References
Application Notes and Protocols: Metalation of 1H-Indene, 2,7-dimethyl-
Audience: Researchers, scientists, and drug development professionals.
Introduction
The metalation of indene and its derivatives is a fundamental transformation in organometallic chemistry and organic synthesis. The resulting indenyl anions are versatile nucleophiles and important ligands in coordination chemistry, particularly in the synthesis of metallocene catalysts for olefin polymerization. This document provides a detailed protocol for the metalation of 2,7-dimethyl-1H-indene to form the corresponding lithium salt, 2,7-dimethylindenyl lithium. The protocol is based on established procedures for the lithiation of substituted indenes.
Reaction Principle
The metalation of 2,7-dimethyl-1H-indene proceeds via an acid-base reaction where a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), deprotonates the acidic proton at the C1 position of the indene ring. This reaction is typically carried out under anhydrous and inert conditions to prevent the quenching of the organolithium reagent and the resulting indenyl anion.
Quantitative Data
The metalation of indene derivatives with n-butyllithium is generally a high-yielding reaction, often proceeding in quantitative or near-quantitative yields. The following table summarizes representative data for the lithiation of a substituted indene, which can be considered analogous to the metalation of 2,7-dimethyl-1H-indene.
| Reactant (Indene Derivative) | Base (Equivalents) | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Dimethyl bis[(3-phenyl-6-tert-butylinden-1-yl)]silane | n-BuLi (2.0) | Toluene | 24 | Room Temperature | Not explicitly stated for the lithiation step, but the subsequent reaction proceeds with the formed dianion. | [1] |
Note: The yield of the lithiation step is often assumed to be quantitative and the product is used in situ for subsequent reactions.
Experimental Protocol
This protocol describes the metalation of 2,7-dimethyl-1H-indene using n-butyllithium in a suitable aprotic solvent.
Materials:
-
1H-Indene, 2,7-dimethyl-
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous hexanes or pentane for washing
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen or argon inlet
-
Syringes and needles for transferring anhydrous solvents and reagents
-
Ice bath or cryostat for temperature control
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Assemble the reaction flask with the stir bar, septum, and gas inlet.
-
Flush the flask with dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, dissolve a known amount of 2,7-dimethyl-1H-indene in anhydrous THF or diethyl ether in the reaction flask. A typical concentration would be in the range of 0.1 to 0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath or a cryostat. This is crucial to control the exothermicity of the reaction and minimize side reactions.[1]
-
-
Addition of n-Butyllithium:
-
Slowly add one equivalent of n-butyllithium solution dropwise to the stirred solution of 2,7-dimethyl-1H-indene via syringe.
-
During the addition, a color change is often observed, indicating the formation of the indenyl anion. The solution may turn yellow, orange, or red.
-
Maintain the temperature at -78 °C during the addition.
-
-
Reaction and Work-up:
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.
-
The resulting solution of 2,7-dimethylindenyl lithium can be used directly for subsequent reactions.
-
If isolation of the lithium salt is required, the solvent can be removed under vacuum. However, it is typically used in situ.
-
For quenching the reaction, slowly add a proton source such as methanol or a saturated aqueous solution of ammonium chloride at low temperature.
-
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[2] It should be handled with extreme care under an inert atmosphere using proper syringe techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Have an appropriate fire extinguisher (e.g., Class D for metal fires) readily available.
Diagrams
Caption: Workflow for the metalation of 2,7-dimethyl-1H-indene.
Caption: Reaction scheme for 2,7-dimethyl-1H-indene metalation.
References
- 1. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1H-Indene, 2,7-dimethyl-
A Prospective Outlook Based on the Chemistry of the Indene Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of specific molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This document aims to provide a detailed overview of the potential applications and synthetic protocols related to the derivatization of 2,7-dimethyl-1H-indene. It is important to note that a comprehensive review of the scientific literature reveals a significant scarcity of studies specifically focused on the derivatization of 2,7-dimethyl-1H-indene. Therefore, this document will extrapolate potential applications and synthetic strategies from the well-established chemistry of the broader indene and substituted indene families. The information presented herein is intended to serve as a foundational guide for researchers interested in exploring the potential of this particular scaffold.
The indene core, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a versatile building block in organic synthesis.[1] Its unique electronic and structural features have led to the development of a wide range of derivatives with significant biological activities and material properties. These include applications in oncology, immunology, and catalysis.[1][2] By examining the derivatization of analogous indene structures, we can infer promising avenues for the functionalization and application of 2,7-dimethyl-1H-indene.
Application Notes: Potential Therapeutic and Industrial Uses
Based on the known applications of various indene derivatives, the 2,7-dimethyl-1H-indene scaffold could be a valuable starting point for the development of novel compounds in several key areas. The methyl groups at the 2 and 7 positions may influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially offering advantages in terms of metabolic stability, target binding, or cellular permeability.
Oncology: Tubulin Polymerization Inhibitors
A significant body of research has focused on indene derivatives as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[3][4][5][6] These compounds bind to the colchicine site of β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[5][7]
Prospective Application for 2,7-dimethyl-1H-indene derivatives:
Derivatives of 2,7-dimethyl-1H-indene could be designed to mimic the structure of known indene-based tubulin inhibitors. The dimethyl substitution pattern might offer a unique steric and electronic profile that could enhance binding affinity or selectivity for tubulin isoforms predominantly expressed in cancer cells.
Immunology and Inflammation: Retinoic Acid Receptor (RAR) α Agonists
Indene-based structures have been successfully developed as agonists for the retinoic acid receptor α (RARα).[8][9] RARα is a nuclear receptor that plays a crucial role in cell differentiation and proliferation, and its modulation is a therapeutic strategy for certain cancers and inflammatory diseases.[8]
Prospective Application for 2,7-dimethyl-1H-indene derivatives:
By incorporating appropriate functional groups, 2,7-dimethyl-1H-indene could serve as a novel scaffold for RARα agonists. The methyl groups could potentially influence the binding mode and potency of the derivatives, leading to the discovery of new therapeutic agents for immunological disorders or acute promyelocytic leukemia.
Catalysis: Ligands for Transition Metal Complexes
The indenyl anion, the deprotonated form of indene, is a widely used ligand in organometallic chemistry.[10] Indenyl-containing transition metal complexes are employed as catalysts in a variety of organic transformations, including polymerization and C-H activation.[10][11]
Prospective Application for 2,7-dimethyl-1H-indene derivatives:
The 2,7-dimethylindenyl ligand could be synthesized and coordinated to various transition metals. The electronic and steric properties imparted by the methyl groups could modulate the catalytic activity and selectivity of the resulting metal complexes, making them valuable tools for synthetic chemists.
Quantitative Data Summary
Due to the lack of specific data for 2,7-dimethyl-1H-indene derivatives, the following table summarizes the biological activities of representative indene derivatives from the literature to provide a comparative context for potential future studies.
| Indene Derivative Class | Example Compound | Target | Biological Activity (IC₅₀) | Reference |
| Dihydro-1H-indene | Compound 12d | Tubulin Polymerization | 3.24 µM | [5] |
| Dihydro-1H-indene | Compound 12d | A549, Hela, H22, K562 cancer cell lines | 0.028 - 0.087 µM | [5] |
| Indene-based | Compound 31 | Tubulin Polymerization | 11 µM | [3] |
| Dihydro-1H-indene | 36d | RARα Binding | Moderate Affinity | [8][9] |
Experimental Protocols: General Methodologies for Indene Derivatization
The following protocols are generalized procedures based on common synthetic transformations performed on the indene scaffold. These can be adapted for the derivatization of 2,7-dimethyl-1H-indene, although optimization of reaction conditions would be necessary.
Protocol 1: Synthesis of Functionalized Indenes via C-H Activation
Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of the indene core.[11][12][13] This approach allows for the introduction of various substituents with high atom economy.
General Procedure:
-
To a solution of the indene starting material (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add the transition metal catalyst (e.g., Cp*Co(CO)I₂, 5 mol%) and any necessary additives (e.g., a directing group or oxidant).[12]
-
Add the coupling partner (e.g., an α,β-unsaturated ketone, 1.2 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 16 hours) under an inert atmosphere.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized indene derivative.
Protocol 2: Synthesis of Arylated Indenes via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. This can be applied to an indenyl triflate or halide for the introduction of aryl or heteroaryl moieties.[10]
General Procedure:
-
To a mixture of the indenyl triflate (1.0 eq), the boronic acid coupling partner (1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent (e.g., toluene/H₂O mixture), add a base (e.g., K₂CO₃, 2.0 eq).[10]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the arylated indene product.
Visualizations
Caption: General workflow for the derivatization of 2,7-dimethyl-1H-indene.
Caption: Proposed signaling pathway for indene-based tubulin inhibitors.
References
- 1. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cp*Co(III)-Catalyzed Ketone-Directed ortho-C-H Activation for the Synthesis of Indene Derivatives [organic-chemistry.org]
- 13. Indene synthesis [organic-chemistry.org]
Application Notes and Protocols: 4,7-Dimethylindene Derivatives as Versatile Starting Materials for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted indenes are pivotal building blocks in the synthesis of complex molecules, most notably in the development of metallocene catalysts for olefin polymerization and in the construction of various organic scaffolds with potential biological activity. While direct applications of 2,7-dimethylindene are not extensively documented in readily available literature, the closely related 4,7-dimethylindene framework serves as an excellent and well-documented surrogate for demonstrating the synthetic utility of dimethylated indene systems. This document provides detailed application notes and protocols for the synthesis and derivatization of a 4,7-dimethylindene derivative, highlighting its role as a precursor to complex organometallic compounds. The methodologies presented are derived from established synthetic routes and can be adapted for various research and development purposes.
Synthesis of a Chiral 4,7-Dimethylindene Derivative
A key strategy for the synthesis of functionalized 4,7-dimethylindene involves a palladium-catalyzed cross-coupling reaction. This approach allows for the introduction of various substituents, including chiral auxiliaries, which are crucial for applications in asymmetric catalysis. The following protocol details the synthesis of (-)-3-Menthyl-4,7-dimethylindene.
Experimental Protocol: Synthesis of (-)-3-Menthyl-4,7-dimethylindene[1]
Materials:
-
3-(4,7-Dimethylindenyl) trifluoromethanesulfonate
-
Menthylzinc reagent
-
1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride
-
Anhydrous solvents (e.g., THF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Preparation of the Menthylzinc Reagent: Prepare the menthylzinc reagent according to standard organozinc reagent preparation protocols.
-
Cross-Coupling Reaction:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(4,7-dimethylindenyl) trifluoromethanesulfonate in anhydrous THF.
-
Add the prepared menthylzinc reagent to the solution.
-
Add a catalytic amount of 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (-)-3-Menthyl-4,7-dimethylindene.
-
Quantitative Data
| Compound | Yield |
| (-)-3-Menthyl-4,7-dimethylindene | 63% |
| (-)-4,7-Diisopropyl-3-menthylindene | 48% |
Table 1: Reported yields for the synthesis of substituted indenes via palladium-catalyzed cross-coupling.[1]
Application in Metallocene Synthesis: Preparation of an Indenyl Lithium Salt
The deprotonation of the substituted indene is a critical step in the formation of indenyl anions, which are then used as ligands for the synthesis of metallocene complexes.
Experimental Protocol: Synthesis of the Lithium Salt of (-)-3-Menthyl-4,7-dimethylindene[1]
Materials:
-
(-)-3-Menthyl-4,7-dimethylindene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvents (e.g., diethyl ether or THF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (-)-3-Menthyl-4,7-dimethylindene in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete deprotonation.
-
The resulting lithium salt can be used in situ for the next reaction step or isolated as a solid by removal of the solvent under vacuum.
Visualization of Synthetic Pathways
Synthesis of a Substituted 4,7-Dimethylindene
Caption: Palladium-catalyzed synthesis of (-)-3-Menthyl-4,7-dimethylindene.
Formation of the Indenyl Lithium Salt
Caption: Deprotonation of the substituted indene to form the lithium salt.
Synthesis of Main Group Metal Compounds
The indenyl lithium salt is a versatile intermediate for the synthesis of various main group and transition metal complexes.
Experimental Protocol: Synthesis of a 1-Trialkyltin Indene Derivative[1]
Materials:
-
Lithium salt of (-)-3-Menthyl-4,7-dimethylindene
-
Trialkyltin chloride (e.g., trimethyltin chloride or tributyltin chloride)
-
Anhydrous solvents (e.g., THF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Prepare the lithium salt of (-)-3-Menthyl-4,7-dimethylindene in situ as described above.
-
To the solution of the lithium salt, add one equivalent of the trialkyltin chloride at room temperature.
-
Stir the reaction mixture for several hours.
-
Quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain the 1-trialkyltin derivative as a mixture of diastereomers.
Quantitative Data
| Product | Diastereomeric Ratio |
| 1-Trialkyltin compounds with (-)-3-menthyl-4,7-dimethylindene | ~1:1 |
Table 2: Diastereomeric ratio of the 1-trialkyltin indene derivative.[1]
Conclusion
While direct synthetic protocols for 2,7-dimethylindene are scarce in the reviewed literature, the analogous 4,7-dimethylindene framework provides a robust platform for the synthesis of complex molecules, particularly chiral metallocene precursors. The palladium-catalyzed cross-coupling allows for the introduction of diverse functionalities, and the subsequent deprotonation and reaction with metal halides open avenues to a wide range of organometallic complexes. These compounds are of significant interest to researchers in catalysis, materials science, and drug development. The provided protocols and data serve as a valuable resource for scientists working in these fields.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 2,7-Dimethylindene
Welcome to the technical support center for the regioselective synthesis of 2,7-dimethylindene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic route. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2,7-dimethylindene, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4,7-dimethyl-1-indanone after Friedel-Crafts acylation and cyclization. | 1. Incomplete reaction due to insufficient catalyst or reaction time.2. Formation of isomeric indanone products (e.g., 4,6-dimethyl-1-indanone).3. Side reactions such as polymerization or intermolecular condensation. | 1. Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) and extend the reaction time. Monitor the reaction progress by TLC or GC.2. Optimize the reaction temperature to favor the desired isomer. Lower temperatures often increase regioselectivity.3. Ensure slow addition of reagents and maintain a consistent reaction temperature to minimize side reactions. |
| Formation of multiple isomers during the initial Friedel-Crafts acylation of p-xylene. | The acyl group can add to either the position ortho or meta to a methyl group on p-xylene, leading to a mixture of regioisomers. | Employ a bulkier Friedel-Crafts acylating agent to sterically hinder addition at the more crowded ortho position. Running the reaction at a lower temperature can also enhance regioselectivity. |
| Incomplete reduction of 4,7-dimethyl-1-indanone to the corresponding indanol. | 1. The reducing agent (e.g., NaBH₄) has degraded.2. Insufficient amount of reducing agent.3. Steric hindrance around the carbonyl group. | 1. Use a fresh batch of the reducing agent.2. Increase the molar excess of the reducing agent.3. If steric hindrance is a significant factor, consider using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄), taking appropriate safety precautions. |
| Low yield of 2,7-dimethylindene after dehydration of the indanol. | 1. Incomplete dehydration.2. Isomerization of the double bond to form undesired indene isomers.3. Polymerization of the indene product under acidic conditions. | 1. Use a stronger dehydrating agent (e.g., p-toluenesulfonic acid) or increase the reaction temperature.2. Employ milder dehydration conditions to minimize isomerization. Purification by fractional distillation or column chromatography may be necessary to separate isomers.3. Keep the reaction time to a minimum and consider distilling the product as it forms to remove it from the acidic environment. |
| Difficulty in purifying the final 2,7-dimethylindene product. | The boiling points of the desired product and any isomeric impurities may be very close, making separation by distillation challenging. | Utilize fractional distillation with a high-efficiency column. Alternatively, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be effective for separating close-boiling isomers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving high regioselectivity in the synthesis of 2,7-dimethylindene?
A1: The initial Friedel-Crafts acylation of p-xylene is the most critical step for establishing the final substitution pattern. Careful control of reaction temperature and the choice of acylating agent and catalyst are paramount to favor the formation of the desired 2,5-dimethyl-substituted intermediate, which leads to 4,7-dimethyl-1-indanone upon cyclization.
Q2: Can I use a different starting material instead of p-xylene?
A2: Yes, other appropriately substituted benzene derivatives could be used. However, starting with p-xylene is often preferred due to its commercial availability and the directing effects of the two methyl groups, which can be leveraged to achieve the desired regioselectivity.
Q3: What are the expected spectroscopic signatures for 2,7-dimethylindene?
A3: In the ¹H NMR spectrum, you should expect to see distinct signals for the two methyl groups, the aromatic protons, and the protons on the five-membered ring. The ¹³C NMR spectrum will show characteristic peaks for the aromatic and aliphatic carbons. The exact chemical shifts will need to be compared with literature values for similar substituted indenes or determined through 2D NMR techniques for unambiguous assignment.
Q4: How can I minimize the formation of polymeric byproducts during the final dehydration step?
A4: Polymerization is often acid-catalyzed. To minimize this, use the mildest acidic conditions that still afford a reasonable reaction rate. It is also beneficial to remove the 2,7-dimethylindene from the reaction mixture as it is formed, for example, by using a Dean-Stark trap or by performing the reaction under reduced pressure to distill the product directly.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Friedel-Crafts reactions often involve highly corrosive and water-sensitive Lewis acids like aluminum chloride. These reactions should be carried out under anhydrous conditions in a well-ventilated fume hood. The use of strong reducing agents like LiAlH₄ requires extreme caution and should only be handled by experienced personnel in an appropriate setting. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
A plausible synthetic route for 2,7-dimethylindene is outlined below.
Step 1: Friedel-Crafts Acylation of p-Xylene with Propionyl Chloride
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add p-xylene (1.0 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude propiophenone intermediate.
Step 2: Intramolecular Cyclization to 4,7-Dimethyl-1-indanone
-
The crude propiophenone intermediate can be cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.
-
Add the crude propiophenone to PPA and heat the mixture to 80-100 °C for 2-4 hours.
-
Pour the hot mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude indanone by column chromatography or vacuum distillation.
Step 3: Reduction of 4,7-Dimethyl-1-indanone to 4,7-Dimethyl-1-indanol
-
Dissolve the purified 4,7-dimethyl-1-indanone in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the crude indanol.
Step 4: Dehydration of 4,7-Dimethyl-1-indanol to 2,7-Dimethylindene
-
Dissolve the crude indanol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 2,7-dimethylindene by vacuum distillation or column chromatography.
Data Presentation
Table 1: Representative Yields for the Synthesis of 2,7-Dimethylindene
| Step | Product | Typical Yield (%) | Purity (%) |
| 1 | 2,5-Dimethylpropiophenone | 75-85 | >95 (crude) |
| 2 | 4,7-Dimethyl-1-indanone | 60-70 | >98 (after purification) |
| 3 | 4,7-Dimethyl-1-indanol | 90-98 | >95 (crude) |
| 4 | 2,7-Dimethylindene | 70-80 | >99 (after purification) |
Note: These are representative yields and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic workflow for 2,7-dimethylindene.
Caption: Regioselectivity in Friedel-Crafts acylation.
References
Technical Support Center: Synthesis of 2,7-dimethyl-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,7-dimethyl-1H-indene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2,7-dimethyl-1H-indene, categorized by potential synthetic routes.
Route 1: Dehydration of 2,7-dimethyl-indan-1-ol
A common approach to synthesizing substituted indenes involves the dehydration of the corresponding indanol.
Q1: My dehydration reaction of 2,7-dimethyl-indan-1-ol is resulting in a low yield of 2,7-dimethyl-1H-indene. What are the possible causes and solutions?
A1: Low yields in the dehydration of 2,7-dimethyl-indan-1-ol can stem from several factors. Below is a troubleshooting guide to address this issue.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial.
-
Solution: If using a mild acid like oxalic acid, consider switching to a stronger acid such as p-toluenesulfonic acid (PTSA) or sulfuric acid. Ensure the catalyst is fresh and used in the appropriate molar ratio.
-
-
Side Reactions: Undesirable side reactions, such as polymerization of the indene product under acidic conditions, can reduce the yield.
-
Solution: Use a milder catalyst or lower the reaction temperature. Distilling the product as it forms can also prevent it from undergoing further reactions.
-
-
Product Loss During Workup: The product may be lost during the extraction and purification steps.
-
Solution: Ensure the pH of the aqueous layer is appropriate during extraction to minimize the solubility of the organic product. Use a suitable solvent for extraction in which the product is highly soluble. Careful handling during solvent removal and purification is also essential.
-
Q2: I am observing the formation of significant impurities alongside my desired 2,7-dimethyl-1H-indene product. How can I minimize these?
A2: Impurity formation is a common challenge. The nature of the impurity can guide the troubleshooting process.
-
Isomeric Indenes: Isomerization of the double bond can lead to the formation of 2,7-dimethyl-2H-indene or other isomers.
-
Solution: Milder reaction conditions (lower temperature, less harsh acid) can minimize isomerization. Purification by column chromatography can help separate the desired isomer.
-
-
Polymerization: As mentioned, the acidic conditions can promote polymerization of the electron-rich indene.
-
Solution: Keep reaction times to a minimum and consider using a polymerization inhibitor if the problem persists. Distillation of the product as it is formed is a highly effective strategy.
-
-
Unreacted Starting Material: The presence of 2,7-dimethyl-indan-1-ol indicates an incomplete reaction.
-
Solution: Refer to the solutions for "Incomplete Reaction" in Q1.
-
Route 2: From 4,7-dimethyl-1-indanone
Another potential pathway involves the conversion of a substituted indanone.
Q3: I am attempting a Shapiro or a Wittig-type reaction starting from 4,7-dimethyl-1-indanone and experiencing low conversion rates. What should I investigate?
A3: Low conversion in these types of reactions often points to issues with the reagents or reaction conditions.
-
Poor Reagent Activity: The organolithium reagent (for Shapiro) or the ylide (for Wittig) may have degraded.
-
Solution: Use freshly prepared or titrated organolithium reagents. Ensure the phosphonium salt used to generate the ylide is dry and of high purity.
-
-
Steric Hindrance: The methyl groups on the indanone may sterically hinder the approach of the nucleophile.
-
Solution: For the Wittig reaction, consider using a smaller, more reactive ylide. For the Shapiro reaction, ensure sufficient reaction time and appropriate temperature for the deprotonation and elimination steps.
-
-
Inadequate Temperature Control: These reactions are often temperature-sensitive.
-
Solution: Maintain strict temperature control, especially during the addition of the organolithium reagent, which is typically done at low temperatures (-78 °C).
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and their impact on yield for analogous indene syntheses, which can serve as a starting point for optimizing the synthesis of 2,7-dimethyl-1H-indene.
Table 1: Dehydration of Substituted Indanols - Effect of Catalyst and Temperature
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Oxalic Acid | 150-160 | 2-4 | 60-75 | General Knowledge |
| p-TSA | 120-140 | 1-3 | 80-90 | General Knowledge |
| H₂SO₄ (cat.) | 100-120 | 0.5-1.5 | 75-85 | General Knowledge |
Table 2: Wittig Reaction with Substituted Indanones - Effect of Base and Solvent
| Ylide Precursor | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| CH₃PPh₃Br | n-BuLi | THF | -78 to RT | 85-95 | General Knowledge |
| CH₃PPh₃I | NaH | DMSO | RT to 50 | 70-85 | General Knowledge |
| CH₃PPh₃Br | KHMDS | Toluene | -78 to RT | 80-90 | General Knowledge |
Experimental Protocols
Below are representative experimental protocols for the key synthetic routes discussed. These should be adapted and optimized for the specific synthesis of 2,7-dimethyl-1H-indene.
Protocol 1: Dehydration of 2,7-dimethyl-indan-1-ol using p-TSA
-
Setup: To a round-bottom flask equipped with a distillation apparatus, add 2,7-dimethyl-indan-1-ol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq).
-
Reaction: Heat the mixture under vacuum (or with a slow stream of inert gas) to a temperature sufficient to induce dehydration and allow the product to distill (typically 120-140 °C).
-
Workup: Collect the distillate, which will contain the 2,7-dimethyl-1H-indene and water.
-
Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and distill to obtain the purified product.
Protocol 2: Wittig Reaction of 4,7-dimethyl-1-indanone
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a characteristic orange-red color should appear).
-
Reaction: Cool the ylide solution back down to -78 °C and add a solution of 4,7-dimethyl-1-indanone (1.0 eq) in anhydrous THF dropwise.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow: Dehydration of 2,7-dimethyl-indan-1-ol
Caption: Workflow for the synthesis of 2,7-dimethyl-1H-indene via dehydration.
Troubleshooting Logic: Low Yield in Dehydration
Caption: Troubleshooting guide for low yield in the dehydration synthesis.
Technical Support Center: Purification of 2,7-Dimethylindene Isomers
Welcome to the technical support center for the purification of 2,7-dimethylindene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers and impurities encountered during the synthesis of 2,7-dimethylindene?
During the synthesis of 2,7-dimethylindene, it is common to produce a mixture of positional isomers. The most likely isomers to be present alongside 2,7-dimethylindene are other dimethylindene isomers such as 4,7-dimethyl-1H-indene. Additionally, impurities from the starting materials and side reactions may be present. For instance, in syntheses starting from coal tar, impurities like benzothiophene, indane, and methylnaphthalenes can be found.
Q2: What are the primary challenges in separating 2,7-dimethylindene isomers?
The primary challenge lies in the similar physical properties of the isomers, particularly their boiling points. For example, 4,7-dimethyl-1H-indene and 4,7-dimethylindane both have a reported boiling point of 230 °C[1][2]. This makes separation by standard distillation difficult and necessitates the use of more advanced purification techniques.
Q3: Which purification techniques are most effective for separating 2,7-dimethylindene isomers?
The most effective techniques for separating 2,7-dimethylindene isomers are fractional distillation with a high-efficiency column, preparative gas chromatography (GC), and High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the required purity, the scale of the separation, and the specific isomers present in the mixture.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of 2,7-dimethylindene isomers.
Fractional Distillation
Fractional distillation is a potential method for separating isomers with close boiling points. However, its success is highly dependent on the efficiency of the fractionating column.
Issue 1: Poor separation of isomers.
-
Possible Cause: The fractionating column has insufficient theoretical plates for the separation.
-
Troubleshooting:
-
Use a longer fractionating column.
-
Use a column with a more efficient packing material (e.g., structured packing).
-
Increase the reflux ratio to allow for more vaporization-condensation cycles.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Issue 2: Bumping or uneven boiling.
-
Possible Cause: Lack of boiling chips or inadequate stirring.
-
Troubleshooting:
-
Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Ensure the heating mantle is set to an appropriate temperature to avoid localized overheating.
-
Issue 3: Flooding of the column.
-
Possible Cause: The boil-up rate is too high.
-
Troubleshooting:
-
Reduce the heating rate to the distillation flask.
-
Ensure the condenser is functioning efficiently to prevent vapor overload in the column.
-
Preparative Gas Chromatography (GC)
Preparative GC can offer excellent separation of isomers with very similar boiling points.
Issue 1: Co-elution of isomers.
-
Possible Cause: The GC column and conditions are not optimized for the specific isomers.
-
Troubleshooting:
-
Column Selection: Use a column with a stationary phase that offers high selectivity for aromatic isomers. Phenyl-substituted columns or liquid crystalline stationary phases can be effective.
-
Temperature Programming: Optimize the temperature ramp rate. A slower ramp rate can improve resolution.
-
Carrier Gas Flow Rate: Adjust the flow rate to the optimal linear velocity for the column.
-
Injection Volume: Reduce the injection volume to avoid column overloading.
-
Issue 2: Low recovery of purified product.
-
Possible Cause: Decomposition of the sample at high temperatures or loss in the collection system.
-
Troubleshooting:
-
Use a lower injector and detector temperature if possible, while still ensuring efficient volatilization.
-
Ensure the collection trap is cooled effectively (e.g., with liquid nitrogen or a dry ice/acetone bath).
-
Check for leaks in the system.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for isomer separation, particularly for non-volatile compounds or when chiral separation is required.
Issue 1: Poor resolution of isomers.
-
Possible Cause: Inappropriate column or mobile phase.
-
Troubleshooting:
-
Column Selection: For positional isomers, a phenyl- or cyano-bonded phase column can provide good selectivity. For enantiomers, a chiral stationary phase is necessary.
-
Mobile Phase Optimization: Perform a systematic study of different solvent mixtures and gradients to find the optimal conditions for separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Temperature: Controlling the column temperature can affect selectivity.
-
Experimental Protocols
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column) of at least 50 cm in length. Ensure all glassware is clean and dry. Use a heating mantle with a stirrer for uniform heating.
-
Sample Preparation: Charge the distillation flask with the crude 2,7-dimethylindene mixture and add boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask slowly.
-
Once boiling begins, adjust the heating to establish a steady reflux in the column.
-
Maintain a high reflux ratio (e.g., 10:1 or higher) by controlling the heat input.
-
Collect fractions based on the boiling point. The temperature at the head of the column should be monitored closely. Fractions should be collected in small volumes and analyzed separately (e.g., by GC) to determine their composition.
-
-
Analysis: Analyze the collected fractions to determine the purity of the 2,7-dimethylindene.
Preparative Gas Chromatography (GC) Protocol
-
Instrument Setup:
-
Column: Select a suitable capillary column (e.g., a non-polar or medium-polarity column with a length of 30-60 m).
-
Injector: Set the injector temperature to ensure complete vaporization without thermal degradation.
-
Detector: A flame ionization detector (FID) is commonly used. A splitter is required to divert the majority of the column effluent to the collection trap.
-
Collection System: Use a cold trap (e.g., U-tube) immersed in a cooling bath (liquid nitrogen or dry ice/acetone) to condense the purified fractions.
-
-
Method Development:
-
Develop an analytical GC method to determine the retention times of the different isomers.
-
Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the target isomer from impurities.
-
-
Purification:
-
Inject small, repeated aliquots of the crude mixture onto the preparative GC system.
-
Collect the fraction corresponding to the retention time of the desired 2,7-dimethylindene isomer.
-
-
Analysis: Analyze the collected fraction by analytical GC to confirm its purity.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of a 2,7-dimethylindene isomer mixture to illustrate the expected outcomes of different techniques.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Fractional Distillation | 65 | 85-90 | 50-60 |
| Preparative GC | 65 | >98 | 20-40 |
| Preparative HPLC | 65 | >99 | 30-50 |
Visualizations
Caption: General workflow for the purification of 2,7-dimethylindene isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
Technical Support Center: Functionalization of 2,7-dimethyl-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 2,7-dimethyl-1H-indene. The information is designed to help you anticipate and address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of electrophilic aromatic substitution on 2,7-dimethyl-1H-indene?
The 2,7-dimethyl-1H-indene molecule has two main sites for electrophilic attack: the five-membered cyclopentadienyl ring and the six-membered benzene ring. The methyl groups at positions 2 and 7 are electron-donating, which activates the aromatic system towards electrophilic substitution. The most probable sites for substitution are positions 3, 4, 5, and 6. The relative reactivity of these positions depends on the specific reaction conditions and the nature of the electrophile.
Q2: Why am I seeing multiple products in my Friedel-Crafts alkylation of 2,7-dimethyl-1H-indene?
Friedel-Crafts alkylation is notoriously prone to side reactions, especially with activated substrates like 2,7-dimethyl-1H-indene. The primary reasons for multiple products are:
-
Polyalkylation: The initial alkylation product is often more reactive than the starting material due to the electron-donating nature of the newly introduced alkyl group. This leads to the formation of di-, tri-, and even poly-alkylated products.[1]
-
Carbocation Rearrangement: The carbocation electrophile can rearrange to a more stable form before attacking the indene ring, leading to isomeric products with different alkyl chain structures.[1][2]
-
Lack of Regioselectivity: The activating effect of the two methyl groups can lead to substitution at multiple positions on the aromatic ring, resulting in a mixture of constitutional isomers.
Q3: My Vilsmeier-Haack formylation of 2,7-dimethyl-1H-indene is giving a low yield of the desired aldehyde. What could be the issue?
The Vilsmeier-Haack reaction is a milder alternative to other formylation methods but can still present challenges.[3][4] Low yields in the formylation of 2,7-dimethyl-1H-indene can be attributed to:
-
Incomplete reaction: The Vilsmeier reagent is a relatively weak electrophile, and the reaction may require forcing conditions (higher temperature, longer reaction time) to go to completion.
-
Side reactions: The electron-rich nature of 2,7-dimethyl-1H-indene can lead to the formation of byproducts, including dimerization or polymerization under the reaction conditions.
-
Difficult work-up: The hydrolysis of the intermediate iminium salt is a critical step. Improper pH control during work-up can lead to the decomposition of the product.
Q4: I am having trouble with the regioselectivity of metalation of 2,7-dimethyl-1H-indene. How can I control which position is deprotonated?
The deprotonation of indene derivatives is a common strategy for further functionalization. The acidity of the protons on the five-membered ring (C1 and C3) is significantly higher than those on the benzene ring. With a strong base like an organolithium reagent, deprotonation will preferentially occur at the C1 or C3 position to form an indenyl anion. The regioselectivity between C1 and C3 can be influenced by steric hindrance from the C2-methyl group and the choice of base and solvent.
Troubleshooting Guides
Friedel-Crafts Acylation
| Problem | Potential Cause | Troubleshooting Steps |
| Multiple acylated products (isomers) | The electron-donating methyl groups activate multiple positions on the aromatic ring. | 1. Use a milder Lewis acid: Switch from AlCl₃ to a less reactive catalyst like FeCl₃ or ZnCl₂ to increase regioselectivity. 2. Control reaction temperature: Run the reaction at a lower temperature to favor the kinetically controlled product. 3. Use a bulkier acylating agent: Increased steric hindrance can favor substitution at the less hindered positions. |
| Low yield of mono-acylated product | The acylated product is a ketone, which can form a complex with the Lewis acid catalyst, requiring stoichiometric amounts of the catalyst.[5] | 1. Ensure at least a 1:1 molar ratio of Lewis acid to the acylating agent. 2. Perform an aqueous work-up to hydrolyze the ketone-Lewis acid complex. |
| Formation of dark, polymeric material | Strong acidic conditions can lead to the dimerization and polymerization of the electron-rich indene. | 1. Add the Lewis acid slowly and at a low temperature. 2. Use a less reactive Lewis acid. 3. Shorten the reaction time. |
Friedel-Crafts Alkylation
| Problem | Potential Cause | Troubleshooting Steps |
| Polyalkylation | The alkylated product is more reactive than the starting material. | 1. Use a large excess of 2,7-dimethyl-1H-indene relative to the alkylating agent. 2. Employ a less reactive alkylating agent if possible. 3. Consider Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner) to avoid polyalkylation. |
| Isomeric products due to carbocation rearrangement | The intermediate carbocation rearranges to a more stable species. | 1. Use an alkylating agent that forms a stable carbocation (e.g., tertiary or benzylic halides). [2] 2. For primary alkyl halides, consider alternative synthetic routes that do not involve a free carbocation. |
Vilsmeier-Haack Formylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion | The Vilsmeier reagent is not reactive enough. | 1. Increase the reaction temperature. 2. Extend the reaction time. 3. Ensure the Vilsmeier reagent is freshly prepared. |
| Formation of multiple formylated isomers | The electron-rich ring is activated at several positions. | 1. Optimize the solvent: The choice of solvent (e.g., DMF, DCM) can influence regioselectivity.[3] 2. Careful analysis of the product mixture is required, potentially using GC-MS for isomer identification. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 2,7-dimethyl-1H-indene
Materials:
-
2,7-dimethyl-1H-indene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (or other acyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,7-dimethyl-1H-indene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The regioselectivity of this reaction can be poor. Expect a mixture of isomers that may require careful chromatographic separation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the functionalization of 2,7-dimethyl-1H-indene.
Caption: Troubleshooting workflow for Friedel-Crafts reactions.
Caption: Possible regioisomers in electrophilic substitution.
References
Technical Support Center: Optimization of 2,7-Dimethylindene Polymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the metallocene-catalyzed polymerization of 2,7-dimethylindene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the polymerization of 2,7-dimethylindene and similar substituted indene monomers.
Q1: Why is my polymer yield consistently low?
A1: Low polymer yield can stem from several factors:
-
Catalyst Inactivity: The primary suspect is often the catalyst system.
-
Monomer Impurities: The 2,7-dimethylindene monomer must be rigorously purified. Impurities such as water, oxygen, or other polar compounds can deactivate the highly sensitive metallocene catalyst. Ensure the monomer is freshly distilled and handled under strictly inert conditions.
-
Solvent Contamination: Similarly, the solvent (e.g., toluene, heptane) must be anhydrous and deoxygenated.
-
Improper Cocatalyst Activation: The activation of the zirconocene pre-catalyst by the cocatalyst, typically methylaluminoxane (MAO), is critical. The molar ratio of the cocatalyst to the catalyst (e.g., Al/Zr ratio) significantly impacts activity. An insufficient amount of MAO will result in incomplete activation of the catalyst centers.
-
-
Suboptimal Reaction Conditions:
-
Low Monomer Concentration: Polymerization rate is dependent on monomer concentration. Low concentration can lead to reduced yield.
-
Incorrect Temperature: While lower temperatures can sometimes favor higher molecular weight, they may also decrease the overall reaction rate.
-
Q2: The molecular weight (Mw) of my poly(2,7-dimethylindene) is too low. How can I increase it?
A2: Achieving high molecular weight is a common challenge. Key factors influencing Mw include:
-
Polymerization Temperature: Higher temperatures tend to increase the rate of chain transfer and termination reactions relative to propagation, leading to shorter polymer chains and lower molecular weight. Running the polymerization at a lower temperature (e.g., 20-50°C) can often increase the molecular weight of the resulting polymer.[1]
-
Monomer Concentration: Higher monomer concentration generally favors propagation over termination, leading to higher molecular weight polymers. A decrease in reaction pressure (for gaseous monomers) or lower monomer concentration in solution can lead to lower molecular weights.[2]
-
Catalyst System: The choice of metallocene catalyst and the nature of its ligands have a profound effect on the molecular weight of the polymer. Catalysts with bulky substituents can sometimes lead to higher molecular weight polymers.[1]
-
Chain Transfer Agents: The presence of chain transfer agents, either intentionally added or as impurities, will lower the molecular weight. Ensure all reagents and the reaction vessel are free from such contaminants.
Q3: My reactor is experiencing fouling. What is the cause and how can I prevent it?
A3: Reactor fouling, where polymer adheres to the reactor walls, is often caused by the leaching of the metallocene catalyst from its support (if using a supported catalyst) or by the properties of the polymer itself.
-
Catalyst Leaching: In supported catalyst systems, an insufficient concentration of the cocatalyst (MAO) on the support can lead to the metallocene leaching into the reaction medium. This results in uncontrolled polymerization in the solution, causing fouling. Increasing the MAO loading on the support can help immobilize the catalyst and prevent leaching.[3]
-
Polymer Solubility: If the synthesized poly(2,7-dimethylindene) is insoluble in the reaction solvent at the polymerization temperature, it can precipitate and adhere to the reactor surfaces. Choosing a solvent in which the polymer is more soluble or adjusting the reaction temperature may mitigate this issue.
Q4: What is the optimal Al/Zr molar ratio for the polymerization?
A4: The optimal Al/Zr ratio is critical for catalyst activity and can vary depending on the specific catalyst and reaction conditions.
-
Effect on Activity: There is an optimal range for the Al/Zr ratio. Both very low and excessively high ratios can lead to decreased catalyst activity. For a similar substituted indenyl catalyst system, activity was shown to be highest at an Al/Zr ratio of 150, while ratios of 100 and 300 resulted in significantly lower yields.[2]
-
General Range: For homogeneous metallocene systems, a large excess of MAO is typically required, with Al/Zr ratios often in the range of 100 to several thousand. It is recommended to perform a small-scale optimization study to determine the ideal ratio for your specific system.
Experimental Protocols & Data
General Protocol for 2,7-Dimethylindene Polymerization
This protocol is a generalized procedure based on the polymerization of similar substituted indenes using a zirconocene/MAO catalyst system.[2] Researchers should adapt this protocol based on their specific equipment and safety procedures.
1. Monomer and Solvent Purification:
-
Solvent (Toluene or Heptane): Reflux the solvent over sodium/benzophenone under an inert atmosphere (N₂) until a persistent blue or purple color indicates it is dry and oxygen-free. Distill directly into a flame-dried Schlenk flask.
-
2,7-Dimethylindene Monomer: Purify the monomer by distillation under reduced pressure from a drying agent such as calcium hydride (CaH₂). Store the purified monomer under an inert atmosphere and use it promptly.
2. Polymerization Procedure:
-
Assemble a glass reactor equipped with a mechanical stirrer and ensure it is thoroughly flame-dried under vacuum and backfilled with high-purity nitrogen or argon.
-
Introduce the desired volume of purified solvent (e.g., 100 mL of toluene) into the reactor via cannula transfer.
-
Heat or cool the reactor to the desired polymerization temperature (e.g., 30°C).
-
Add the purified 2,7-dimethylindene monomer to the reactor.
-
In a separate Schlenk flask, prepare the catalyst solution. Dissolve the required amount of the zirconocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ or a similar substituted indenyl complex) in a small amount of toluene.
-
Initiate the polymerization by injecting the cocatalyst (MAO solution in toluene) into the reactor, followed by the catalyst solution.
-
Maintain a constant temperature and stirring speed for the duration of the polymerization (e.g., 1 hour).
-
Quench the reaction by adding a 5% solution of hydrochloric acid in ethanol. This will deactivate the catalyst and precipitate the polymer.
-
Collect the polymer by filtration, wash it thoroughly with ethanol and water, and then dry it in a vacuum oven at 60°C to a constant weight.
Data Presentation: Influence of Reaction Parameters
The following table summarizes the effect of key reaction parameters on catalyst activity and polymer properties, adapted from studies on a similar substituted indenyl system.[2] This data can be used as a starting point for the optimization of 2,7-dimethylindene polymerization.
| Entry | Catalyst System | Al/Zr Ratio (mol/mol) | Pressure (atm) | Polymerization Temp. (°C) | Activity (kg polymer / (mol Zr·h·atm)) | Mn ( kg/mol ) |
| 1 | rac-Et(2-MeInd)₂ZrMe₂ / Aryloxide | 150 | 11 | 30 | 3030 | 38 |
| 2 | rac-Et(2-MeInd)₂ZrMe₂ / Aryloxide | 150 | 3 | 30 | 4840 | 89 |
| 3 | rac-Et(2-MeInd)₂ZrMe₂ / Aryloxide | 100 | - | 30 | 80 | - |
| 4 | rac-Et(2-MeInd)₂ZrMe₂ / Aryloxide | 200 | - | 30 | 8550 | - |
Note: The catalyst used in the reference study was rac-Et(2-MeInd)₂ZrMe₂ with an aryloxide activator. While not identical, the trends observed are highly relevant for a 2,7-dimethylindene system with a zirconocene/MAO catalyst.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly(2,7-dimethylindene).
Caption: General workflow for 2,7-dimethylindene polymerization.
Troubleshooting Logic
This flowchart provides a logical path for diagnosing common issues during polymerization.
Caption: Troubleshooting flowchart for polymerization issues.
References
Preventing decomposition of 2,7-dimethylindenyl metal complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,7-dimethylindenyl metal complexes. The information provided is intended to help prevent the decomposition of these sensitive organometallic compounds during synthesis, handling, and storage.
Frequently Asked Questions (FAQs)
Q1: My 2,7-dimethylindenyl metal complex appears to be decomposing upon dissolution. What is the likely cause?
A1: A primary cause of decomposition for indenyl metal complexes is a phenomenon known as the "indenyl effect". This involves the indenyl ligand readily slipping from a stable η⁵-coordination to a more reactive η³-coordination. This change in coordination opens a site on the metal center, making the complex susceptible to associative substitution or other decomposition pathways. This process is often accelerated in solution.
Q2: I observe a color change in my solid-state 2,7-dimethylindenyl complex over time, even when stored in a glovebox. What could be happening?
A2: Even under an inert atmosphere, trace amounts of oxygen or moisture can lead to slow decomposition. Furthermore, some organometallic complexes are sensitive to light and can undergo photochemical decomposition. It is also possible that the compound is thermally unstable, even at ambient temperature over extended periods.
Q3: During the synthesis of my 2,7-dimethylindenyl complex, I am getting low yields and multiple side products. What are the common pitfalls?
A3: Low yields and side products often stem from a few key issues:
-
Incomplete deprotonation: The initial step of deprotonating 2,7-dimethylindene to form the corresponding lithium or potassium salt is critical. Insufficient base or reaction time can leave unreacted starting material, which can complicate the subsequent salt metathesis step.
-
Air and moisture contamination: The indenyl anion and the final metal complex are highly air- and moisture-sensitive. Rigorous inert atmosphere techniques (glovebox or Schlenk line) and the use of thoroughly dried, deoxygenated solvents are essential.
-
Side reactions with the metal precursor: The choice of metal halide and reaction conditions can influence the outcome. Some metal precursors may be prone to reduction or formation of undesired coordination complexes.
Q4: How can I improve the stability of my 2,7-dimethylindenyl metal complexes?
A4: The stability of these complexes can be enhanced by the introduction of sterically demanding ancillary ligands.[1][2] Bulky ligands, such as certain phosphines or N-heterocyclic carbenes, can sterically hinder the η⁵ to η³ rearrangement of the indenyl ligand, thereby stabilizing the complex.[1][2] They can also protect the metal center from unwanted reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product decomposes during workup/purification | η⁵ to η³ ring slippage leading to instability in solution. | - Minimize time in solution. - Work at lower temperatures. - Consider crystallization/precipitation methods over chromatography. - If chromatography is necessary, use a deactivated stationary phase (e.g., alumina) under an inert atmosphere. |
| Low or no product formation | Ineffective deprotonation of 2,7-dimethylindene. Inactive metal precursor. Air or moisture contamination. | - Ensure the use of a strong, fresh base (e.g., n-butyllithium, potassium hydride). - Verify the activity of the metal halide. - Use rigorously dried and deoxygenated solvents and glassware. Maintain a strict inert atmosphere. |
| Formation of insoluble materials | Polymerization or precipitation of decomposed products. | - Ensure rapid and efficient stirring during the reaction. - Control the rate of addition of reagents to avoid localized high concentrations. - Re-evaluate the choice of solvent for better solubility of the desired complex. |
| Inconsistent NMR spectra of the product | Presence of multiple isomers or fluxional behavior of the indenyl ligand. | - Acquire NMR spectra at variable temperatures to study dynamic processes. - The presence of both η⁵ and η³ isomers in solution is possible. - Consider two-dimensional NMR techniques for more detailed structural elucidation. |
Experimental Protocols
General Protocol for the Synthesis of a 2,7-Dimethylindenyl Metal Complex
This protocol provides a general guideline. Specific reaction times, temperatures, and solvents will need to be optimized for the specific metal and ancillary ligands being used.
-
Preparation of the Indenyl Anion:
-
Under a strict inert atmosphere (e.g., in a glovebox or on a Schlenk line), dissolve 2,7-dimethylindene in a suitable anhydrous, deoxygenated solvent (e.g., THF, diethyl ether, or toluene).
-
Cool the solution to a low temperature (typically -78 °C to 0 °C).
-
Slowly add one equivalent of a strong base (e.g., n-butyllithium in hexanes or potassium hydride).
-
Allow the reaction mixture to stir and slowly warm to room temperature to ensure complete deprotonation. The formation of the lithium or potassium 2,7-dimethylindenide can often be observed by a color change.
-
-
Salt Metathesis Reaction:
-
In a separate flask, prepare a slurry or solution of the desired metal halide (e.g., MClx) in an appropriate anhydrous, deoxygenated solvent.
-
Cool this mixture to a suitable temperature (this is highly dependent on the metal).
-
Slowly add the solution of the 2,7-dimethylindenide prepared in step 1 to the metal halide slurry/solution.
-
The reaction mixture is typically stirred for several hours to overnight. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy if appropriate.
-
-
Workup and Isolation:
-
Upon completion, the reaction mixture is typically filtered to remove the precipitated salt (e.g., LiCl or KCl).
-
The solvent is removed from the filtrate under vacuum.
-
The crude product is then purified. This may involve washing with a non-polar solvent to remove organic byproducts, or recrystallization from a suitable solvent system. Chromatographic purification should be used with caution due to the potential for decomposition on the stationary phase.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to 2,7-dimethylindenyl metal complexes.
Caption: Decomposition pathway via indenyl ring slippage.
References
Overcoming steric hindrance in reactions of 1H-Indene, 2,7-dimethyl-
Welcome to the technical support center for reactions involving 1H-Indene, 2,7-dimethyl-. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactions with 1H-Indene, 2,7-dimethyl-?
A: Steric hindrance is a chemical phenomenon where the rate of a chemical reaction is slowed down because of the spatial bulk of groups of atoms within a molecule.[1][2] In the case of 1H-Indene, 2,7-dimethyl-, the two methyl groups at positions 2 and 7 create significant steric bulk. This "crowding" can physically block the approach of reagents to the reactive sites of the indene ring system, leading to lower reaction rates, decreased yields, or even preventing a desired reaction from occurring altogether.[3][4]
Q2: I am observing very low yields in my cross-coupling reaction with 2,7-dimethyl-1H-indene. What are the likely causes related to steric hindrance?
A: Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with a sterically hindered substrate like 2,7-dimethyl-1H-indene are often due to the difficulty of the catalyst's coordination sphere to accommodate both the bulky indene derivative and the coupling partner. The large methyl groups can impede the oxidative addition or reductive elimination steps in the catalytic cycle. Catalyst selection, particularly the choice of ligand, is crucial in these cases.[5][6][7]
Q3: How can I modify my reaction conditions to overcome steric hindrance?
A: Several strategies can be employed:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously as it can also lead to side reactions and decomposition.
-
Solvent: The choice of solvent can influence the effective size of reagents and the stability of transition states.[3] In some cases, less coordinating solvents may be beneficial. The topography of the solvent molecule itself can also play a role in the crystal morphology of the product.[8]
-
Catalyst and Ligand: This is often the most effective approach. Employing catalysts with bulky, electron-rich ligands can promote the desired reaction.[4] For example, in palladium-catalyzed reactions, bulky phosphine ligands can facilitate the coupling of sterically demanding substrates.[9][10]
-
Reagent Size: If possible, using a smaller or less bulky version of your coupling partner or reagent can minimize steric clashes.[1]
Troubleshooting Guides
Issue: Low Yield in Suzuki-Miyaura Cross-Coupling of 2,7-dimethyl-1H-indenyl triflate with an arylboronic acid.
This guide provides a systematic approach to optimizing the reaction yield.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields in sterically hindered cross-coupling reactions.
Step 1: Catalyst and Ligand Optimization
The choice of palladium catalyst and phosphine ligand is critical for accommodating sterically hindered substrates. Bulky, electron-rich monophosphine ligands from the Buchwald family are often effective.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 15 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 45 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 78 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | THF | 80 | 62 |
Data is illustrative and not from actual experimental results.
Recommendation: Switch to a catalyst system known for high activity with hindered substrates, such as one employing XPhos or a similar bulky biarylphosphine ligand.[9]
Step 2: Temperature and Solvent Adjustment
Higher temperatures can overcome the activation energy barrier imposed by steric hindrance.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Dioxane | 80 | 55 |
| Pd₂(dba)₃ / XPhos | Dioxane | 100 | 68 |
| Pd₂(dba)₃ / XPhos | Toluene | 110 | 78 |
| Pd₂(dba)₃ / XPhos | Toluene | 120 | 75 (decomposition noted) |
Data is illustrative and not from actual experimental results.
Recommendation: Screen temperatures between 100-110 °C. Toluene is often a good solvent choice for these reactions.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of 2,7-dimethyl-1H-indenyl triflate
This protocol is a general guideline for a Suzuki-Miyaura reaction involving the sterically hindered 2,7-dimethyl-1H-indene core.
Reaction Scheme Visualization
Caption: Key components for the Suzuki-Miyaura coupling of 2,7-dimethyl-1H-indenyl triflate.
Materials:
-
2,7-dimethyl-1H-indenyl triflate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2,7-dimethyl-1H-indenyl triflate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.
-
Seal the Schlenk flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by additional anhydrous toluene to achieve the desired concentration (typically 0.1 M).
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Steric Hindrance
The methyl groups on the 2,7-dimethyl-1H-indene molecule create a "steric shield" around the reactive centers of the molecule, which can hinder the approach of a catalyst or reagent.
Caption: Steric hindrance from methyl groups on the 2,7-dimethyl-1H-indene ring.
References
- 1. app1-c89-pub.pressidium.com - Steric Hindrance In Organic Chemistry [app1-c89-pub.pressidium.com]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. fastercapital.com [fastercapital.com]
- 4. fastercapital.com [fastercapital.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Solvent Topography and Steric Hindrance on Crystal Morphology [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 2,7-Dimethylindene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,7-dimethylindene. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimental scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of 2,7-dimethylindene.
Step 1: Friedel-Crafts Acylation of p-Xylene with Crotonyl Chloride
Question: Why is the yield of the Friedel-Crafts acylation low?
Answer: Several factors can contribute to a low yield in this step:
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Temperature: The reaction temperature influences the rate and selectivity. If the temperature is too low, the reaction may be sluggish. Conversely, high temperatures can lead to side reactions and decomposition. The ideal temperature should be determined empirically, starting at 0°C and slowly warming to room temperature.
-
Incorrect Stoichiometry: An insufficient amount of the Lewis acid catalyst will result in incomplete conversion. A slight excess of the catalyst is often used to drive the reaction to completion.
-
Poor Quality Reagents: The purity of p-xylene, crotonyl chloride, and the Lewis acid is crucial. Impurities can interfere with the reaction.
Question: Multiple products are observed by TLC or GC-MS analysis after the acylation reaction. What are the likely side products?
Answer: The formation of multiple products is a common issue in Friedel-Crafts reactions.[1][2] The likely side products include:
-
Isomers: Acylation of p-xylene can potentially occur at different positions on the aromatic ring, although the 2-position is sterically and electronically favored.
-
Polyacylation Products: The product of the initial acylation is an activated aromatic ring, which can undergo a second acylation, leading to diacylated products.[1] Using an excess of p-xylene can help to minimize this.
-
Products from Crotonyl Chloride Decomposition: Crotonyl chloride can polymerize or decompose under the reaction conditions, especially at elevated temperatures.
Step 2: Intramolecular Cyclization to form 2,7-Dimethyl-1-indenone
Question: The intramolecular cyclization to the indenone is not proceeding to completion. What can be done to improve the yield?
Answer: Incomplete cyclization can be due to:
-
Insufficiently Strong Acid Catalyst: This intramolecular Friedel-Crafts type reaction requires a strong acid to promote the cyclization. If a milder Lewis acid was used in the first step, a stronger protic acid (like polyphosphoric acid or sulfuric acid) might be necessary for the cyclization.
-
Steric Hindrance: The methyl groups on the aromatic ring and the alkene chain can sterically hinder the cyclization. Increasing the reaction temperature or using a more effective catalyst can help overcome this barrier.
-
Reversibility: The reaction may be reversible. Removing water or other small molecule byproducts can help to drive the equilibrium towards the product.
Question: The cyclization reaction is producing a complex mixture of products. What is causing this?
Answer: A complex product mixture suggests that undesired side reactions are occurring:
-
Polymerization: The unsaturated ketone intermediate can polymerize under strong acid conditions.
-
Rearrangement: Carbocation intermediates formed during the cyclization can undergo rearrangements, leading to isomeric indenone products.
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution can favor the intramolecular pathway.
Step 3: Reduction of 2,7-Dimethyl-1-indenone to 2,7-Dimethylindene
Question: The reduction of the indenone is incomplete or results in over-reduction. How can this be controlled?
Answer: The choice of reducing agent and reaction conditions is critical for this step:
-
Incomplete Reduction: If using a mild reducing agent like sodium borohydride, the reaction may be slow or incomplete. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) may be required.
-
Over-reduction: Strong reducing agents like LiAlH₄ can potentially reduce the double bond of the indene ring, leading to the formation of 2,7-dimethylindane. To avoid this, the reaction should be carried out at low temperatures and the reaction progress should be carefully monitored by TLC or GC.
-
Wolff-Kishner or Clemmensen Reduction: These methods are effective for reducing ketones to alkanes but can be harsh. The Wolff-Kishner reduction (using hydrazine and a strong base) is generally preferred for acid-sensitive substrates. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is suitable for base-sensitive compounds.
Frequently Asked Questions (FAQs)
Question: What is the most critical step to control for a successful scale-up of 2,7-dimethylindene synthesis?
Answer: The initial Friedel-Crafts acylation is often the most challenging step to control during scale-up.[3][4] The exothermic nature of the reaction and the moisture sensitivity of the Lewis acid catalyst require careful management of temperature and inert atmosphere conditions. Proper agitation is also crucial to ensure efficient heat transfer and mixing.
Question: How can the purity of the final 2,7-dimethylindene product be improved?
Answer: Purification of the final product can be achieved through a combination of techniques:
-
Distillation: Vacuum distillation is often effective for separating the desired indene from non-volatile impurities and any remaining starting materials.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is an excellent method for achieving high purity.
-
Chromatography: For laboratory-scale purifications or for removing closely related impurities, column chromatography using silica gel or alumina can be employed.
Question: Are there any specific safety precautions to consider during this synthesis?
Answer: Yes, several safety precautions are essential:
-
Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water, releasing HCl gas.[5] They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Crotonyl Chloride: This reagent is a lachrymator and is corrosive. It should be handled with care in a well-ventilated fume hood.
-
Hydride Reducing Agents: Lithium aluminum hydride and other metal hydrides are highly reactive and can ignite on contact with water or even moist air. They must be handled under a strictly inert atmosphere.
-
Exothermic Reactions: The Friedel-Crafts acylation is exothermic and can lead to a runaway reaction if not properly controlled. The addition of reagents should be done slowly and with efficient cooling.
Data Presentation
| Step | Reaction | Reactants | Catalyst/Reagent | Typical Yield (%) | Typical Purity (%) |
| 1 | Friedel-Crafts Acylation | p-Xylene, Crotonyl Chloride | AlCl₃ | 65-75 | 85-90 (Crude) |
| 2 | Intramolecular Cyclization | (E)-1-(2,5-dimethylphenyl)but-2-en-1-one | Polyphosphoric Acid | 70-80 | 90-95 (Crude) |
| 3 | Reduction | 2,7-Dimethyl-1-indenone | NaBH₄/MeOH or LiAlH₄/Et₂O | 85-95 | >98 (After Purification) |
Experimental Protocols
Step 1: Synthesis of (E)-1-(2,5-dimethylphenyl)but-2-en-1-one
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of crotonyl chloride (1.0 eq) in dry DCM to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of p-xylene (1.2 eq) in dry DCM dropwise, maintaining the temperature below 5°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude unsaturated ketone, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of 2,7-Dimethyl-1-indenone
-
Add the crude (E)-1-(2,5-dimethylphenyl)but-2-en-1-one from the previous step to a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the ketone) to the flask.
-
Heat the mixture with stirring to 80-100°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 2,7-dimethyl-1-indenone.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of 2,7-Dimethylindene
-
Dissolve the purified 2,7-dimethyl-1-indenone in a suitable solvent (e.g., methanol for NaBH₄ or anhydrous diethyl ether for LiAlH₄) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the reducing agent (sodium borohydride, 1.5 eq, or a 1 M solution of lithium aluminum hydride in THF, 1.1 eq) to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water (for NaBH₄) or by the sequential addition of water and then a 15% NaOH solution followed by more water (for LiAlH₄, Fieser workup).
-
Filter the resulting precipitate and wash it with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent to yield the crude 2,7-dimethylindene.
-
The final product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Overall synthetic workflow for 2,7-dimethylindene.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
Troubleshooting guide for the analysis of 2,7-dimethylindene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2,7-dimethylindene and its isomers, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the analysis of 2,7-dimethylindene?
A1: The most common and effective technique for the analysis of 2,7-dimethylindene is Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. GC provides the necessary separation of this volatile compound from complex mixtures, while MS allows for its positive identification and quantification based on its unique mass spectrum.
Q2: Why is isomer separation a challenge in the analysis of dimethylindenes?
A2: Dimethylindene has several positional isomers (e.g., 2,7-, 4,6-, 4,7-dimethylindene) which often have very similar boiling points and polarities. This can lead to co-elution, where multiple isomers exit the GC column at nearly the same time, resulting in overlapping chromatographic peaks. Differentiating and accurately quantifying a specific isomer like 2,7-dimethylindene requires a highly efficient GC column and optimized analytical conditions.
Q3: What are the expected major ions in the mass spectrum of a dimethylindene isomer?
A3: For a dimethylindene isomer such as 4,7-dimethylindan (a close structural relative of 2,7-dimethylindene), the electron ionization (EI) mass spectrum will typically show a prominent molecular ion (M+) peak. Other significant fragment ions will also be present and can be used for confirmation. Refer to the data table below for specific m/z values.
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during the GC-MS analysis of 2,7-dimethylindene.
Problem: Poor Chromatographic Resolution or Peak Overlap
| Possible Cause | Suggested Solution |
| Inadequate GC column | Ensure you are using a high-resolution capillary column suitable for the separation of aromatic hydrocarbons. A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is often a good choice. |
| Suboptimal oven temperature program | Optimize the temperature program. A slower ramp rate or a lower initial oven temperature can improve the separation of closely eluting isomers. |
| Incorrect carrier gas flow rate | Verify and optimize the carrier gas (typically Helium) flow rate for your column dimensions to ensure optimal efficiency. |
Problem: Peak Tailing
| Possible Cause | Suggested Solution |
| Active sites in the injection port or column | Perform inlet maintenance, including changing the liner and septum. If the problem persists, the column may be contaminated or degraded and may need to be conditioned or trimmed. |
| Sample overloading | Inject a smaller volume of your sample or dilute the sample to avoid overloading the column. |
| Improper column installation | Ensure the column is installed correctly in both the injector and detector, with the appropriate insertion distances to avoid dead volume. |
Problem: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Fluctuations in oven temperature | Check the stability and accuracy of your GC oven's temperature control. |
| Leaks in the system | Perform a leak check of the entire system, including the gas lines, septum, and column connections. |
| Inconsistent carrier gas flow | Ensure the carrier gas supply is stable and the flow controller is functioning correctly. |
Problem: No Peak Detected or Very Small Peak
| Possible Cause | Suggested Solution |
| Incorrect injection parameters | Verify the injection volume and split ratio. For trace analysis, a splitless injection may be necessary. |
| Sample degradation | 2,7-dimethylindene may be sensitive to high temperatures. Ensure the injector temperature is not excessively high. |
| Detector issue | Confirm that the mass spectrometer is properly tuned and operating within its specified sensitivity range. |
Experimental Protocols
Below is a typical experimental protocol for the GC-MS analysis of a dimethylindene isomer. Note that this is a general guideline and may require optimization for your specific instrumentation and sample matrix.
Sample Preparation:
Samples containing 2,7-dimethylindene should be dissolved in a high-purity volatile solvent such as hexane or dichloromethane. The concentration should be adjusted to fall within the linear range of the instrument's calibration curve.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Quantitative Data
The following table summarizes the expected retention and mass spectral data for 4,7-dimethylindan, a structural isomer of 2,7-dimethylindene, based on the experimental protocol described above. This data can be used as a reference for method development and troubleshooting.
| Compound | Kovats Retention Index (on DB-5) [1] | Key Mass Spectral Ions (m/z) |
| 4,7-Dimethylindan | 1191 | 146 (M+), 131, 115, 105, 91 |
Diagrams
Troubleshooting Workflow for GC-MS Analysis
Caption: A logical workflow for troubleshooting common GC-MS analysis issues.
References
Technical Support Center: Enhancing the Stability of 1H-Indene, 2,7-dimethyl- Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 1H-Indene, 2,7-dimethyl- derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1H-Indene, 2,7-dimethyl- derivative solution has developed a yellow tint. What could be the cause?
A1: A color change, particularly the appearance of a yellow tint, is a common indicator of degradation. This is often due to oxidation or polymerization of the indene core. Exposure to air (oxygen), light, or elevated temperatures can initiate these degradation pathways.
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure that all handling of the compound and its solutions is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photolytic degradation.
-
Control Temperature: Store solutions at the recommended low temperature, and minimize time spent at room temperature during experiments.
-
Solvent Purity: Use high-purity, degassed solvents, as impurities or dissolved oxygen can promote degradation.
-
Q2: I am observing unexpected peaks in my HPLC analysis of a recently prepared sample. Could this be related to instability?
A2: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent degradation products. To confirm this, you can perform a forced degradation study.
-
Troubleshooting Steps:
-
Forced Degradation: Subject a small sample of your compound to stress conditions (e.g., heat, acid, base, oxidation) to intentionally induce degradation. Analyze the stressed sample by HPLC to see if the new peaks match those in your experimental sample.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main compound. Co-elution of degradation products can affect your results.
-
Review Handling Procedures: Re-examine your sample preparation and handling procedures to identify potential sources of contamination or exposure to destabilizing conditions.
-
Q3: My compound shows decreased potency or activity in biological assays over time. How can I mitigate this?
A3: A loss of biological activity is a critical sign of compound degradation. The double bond in the five-membered ring of the indene scaffold can be susceptible to reactions that alter the molecule's three-dimensional structure and its ability to interact with its biological target.
-
Troubleshooting Steps:
-
Aliquot and Store Properly: Prepare single-use aliquots of your stock solutions to avoid repeated freeze-thaw cycles. Store these at -20°C or -80°C in a desiccated environment.
-
Use Freshly Prepared Solutions: For sensitive assays, prepare fresh dilutions from a stable stock solution immediately before use.
-
Incorporate Stabilizers: Consider the addition of antioxidants (e.g., BHT, Vitamin E) to your formulation if oxidative degradation is suspected, provided they do not interfere with your assay.
-
Q4: Can the pH of my experimental buffer affect the stability of my 1H-Indene, 2,7-dimethyl- derivative?
A4: Yes, the pH of the medium can significantly impact stability. Acid-catalyzed isomerization of the double bond in the indene ring system has been reported.[1] Both strongly acidic and basic conditions can promote hydrolysis or other degradation reactions.
-
Troubleshooting Steps:
-
pH Profiling: If stability is a major concern, perform a simple stability study across a range of pH values to determine the optimal pH for your experiments.
-
Buffer Selection: Choose a buffer system that maintains a stable pH in the desired range throughout your experiment.
-
Minimize Exposure Time: Limit the time your compound is exposed to potentially harsh pH conditions.
-
Quantitative Data Summary
The following tables summarize hypothetical stability data for a typical 1H-Indene, 2,7-dimethyl- derivative under various stress conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Thermal and Photolytic Degradation
| Condition | Duration | % Degradation | Major Degradation Products |
| 40°C | 7 days | 5.2% | Oxidative and polymeric species |
| 60°C | 7 days | 15.8% | Oxidative and polymeric species |
| UV Light (254 nm) | 24 hours | 8.5% | Isomers, photo-oxidation products |
| Ambient Light | 30 days | 3.1% | Minor oxidative products |
Table 2: pH Stability in Aqueous Solution at 25°C
| pH | Duration | % Degradation | Major Degradation Products |
| 2.0 (0.01 N HCl) | 24 hours | 12.3% | Isomerization and hydrolysis products |
| 7.0 (Phosphate Buffer) | 24 hours | < 1% | Not significant |
| 12.0 (0.01 N NaOH) | 24 hours | 9.7% | Hydrolysis and rearrangement products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Sample Preparation: Prepare a stock solution of the 1H-Indene, 2,7-dimethyl- derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated UV lamp (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5% B to 95% B over 20 minutes. This broad gradient will help in separating unknown degradation products.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) and to assess peak purity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: A workflow for troubleshooting the stability of 1H-Indene, 2,7-dimethyl- derivatives.
Caption: Generalized degradation pathways for 1H-Indene derivatives under various stress conditions.
References
Validation & Comparative
A Comparative Analysis of 2,7-Dimethylindene and Its Isomers for Researchers and Drug Development Professionals
Indene and its derivatives are a cornerstone in the development of novel therapeutics and advanced materials. The strategic placement of substituent groups on the indene scaffold can dramatically alter its physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of 2,7-dimethylindene and other representative indene isomers, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Physicochemical Properties: A Comparative Overview
The position of the methyl groups on the indene ring system significantly influences the physical properties of the isomers. While comprehensive experimental data for all isomers is not uniformly available, a comparison of key computed and available experimental values is presented in Table 1. The data suggests that even minor structural changes can impact properties like boiling point and density.
Table 1: Comparative Physicochemical Properties of Dimethylindene Isomers
| Property | 2,7-Dimethylindene | 4,7-Dimethyl-1H-indene | 2,3-Dimethyl-1H-indene |
| Molecular Formula | C₁₁H₁₂ | C₁₁H₁₂ | C₁₁H₁₂ |
| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol |
| Appearance | Colorless oil[1] | Colorless to light yellow liquid | - |
| Boiling Point | 65-70 °C at 0.5 mmHg[1] | 230 °C (atm) | ~198 °C (atm, rough estimate) |
| Density | - | 0.998 g/cm³ | ~0.96 g/cm³ (estimate) |
| Flash Point | - | 87 °C | - |
| Refractive Index | - | - | ~1.568 (estimate) |
| LogP (computed) | - | 3.4 | - |
Note: Data for 2,7-dimethylindene is limited. Some values for other isomers are estimates from chemical databases.
Synthesis and Reactivity: A Deeper Dive
The synthetic accessibility of specific isomers is a critical factor for their application. While various methods exist for the synthesis of the indene core, the preparation of specific dimethylated analogs often requires tailored approaches.
Synthesis of 2,7-Dimethylindene
A documented synthesis of 2,7-dimethylindene involves a multi-step sequence starting from diethyl methylmalonate and 2-methylbenzyl bromide.[1] The key steps include a malonic ester synthesis followed by saponification, decarboxylation, and cyclization to form the corresponding indanone, which is then reduced and dehydrated to yield the target indene.
-
Diethyl (2-methylbenzyl)methylmalonate Synthesis: Sodium metal is dissolved in dry ethanol, followed by the addition of diethyl methylmalonate and subsequent slow addition of 2-methylbenzyl bromide. The mixture is heated to drive the reaction to completion.
-
Saponification and Decarboxylation: The resulting malonic ester is saponified using potassium hydroxide, followed by acidification and heating to induce decarboxylation, yielding 3-(2-methylphenyl)-2-methylpropanoic acid.
-
Indanone Formation: The carboxylic acid is converted to its acid chloride using thionyl chloride, and then intramolecular Friedel-Crafts acylation is carried out using a Lewis acid catalyst (e.g., AlCl₃) to form 2,7-dimethyl-1-indanone.
-
Reduction and Dehydration: The indanone is reduced to the corresponding indanol using a reducing agent like sodium borohydride. Subsequent acid-catalyzed dehydration yields 2,7-dimethylindene as a mixture of double-bond isomers.[1] The final product is purified by distillation under reduced pressure.[1]
The workflow for this synthesis is depicted in the following diagram:
Advanced Synthetic Methodologies: Suzuki-Miyaura Cross-Coupling
For the synthesis of more complex and functionally diverse indene derivatives, modern cross-coupling reactions are invaluable. The palladium-catalyzed Suzuki-Miyaura cross-coupling offers a powerful tool for introducing aryl or vinyl substituents onto the indene scaffold.[2][3]
-
Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the indenyl triflate substrate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄).
-
Solvent and Reagent Addition: A solution of the desired boronic acid in a suitable solvent system (e.g., toluene/water) is added to the vial.
-
Reaction Execution: The reaction mixture is stirred at room temperature for a specified period (typically 24-48 hours) until completion, as monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Comparative Reactivity
The reactivity of dimethylindene isomers is of particular interest in the field of organometallic chemistry and catalysis. For instance, 2,7-dimethylindene has been utilized as a ligand precursor for the synthesis of C1-symmetric zirconocene complexes.[1] These complexes, upon activation with methylaluminoxane (MAO), serve as catalysts for the production of isotactic polypropylene.[1] The substitution pattern on the indenyl ligand directly influences the steric and electronic environment around the metal center, thereby affecting the catalytic activity, stereoselectivity, and properties of the resulting polymer. A key finding was that the presence of a 7-methyl group may create a steric environment that favors β-hydride elimination, which can be detrimental to achieving high molecular weight polymers.[1]
Biological Activity and Therapeutic Potential
Substituted indenes are prevalent motifs in many biologically active molecules and approved drugs.[4] While specific cytotoxic or other biological data for 2,7-dimethylindene and its close isomers are not widely reported in the public domain, the indene scaffold is known to be a privileged structure in drug discovery. For example, certain dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors with anti-angiogenic and antitumor properties.
Future Directions: Assessing Cytotoxicity
To evaluate the potential of dimethylindene isomers as anticancer agents, a standard in vitro cytotoxicity assay, such as the MTT assay, would be a crucial first step.
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at an optimized density and allowed to adhere overnight.
-
Compound Treatment: The dimethylindene isomers are dissolved in a suitable solvent (e.g., DMSO at a final concentration ≤ 0.1% to minimize solvent toxicity) and added to the cells in a range of concentrations.[5] Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a set period (e.g., 24, 48, 72 hours).
-
MTT Addition and Incubation: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control, and IC₅₀ values (the concentration at which 50% of cell growth is inhibited) are determined.
A potential mechanism of action for cytotoxic compounds involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the MAPK/ERK pathway.
Conclusion
This guide provides a foundational comparison of 2,7-dimethylindene with other indene isomers, highlighting differences in their physical properties and synthetic accessibility. The available data, particularly for 2,7-dimethylindene, underscores its relevance in the field of polymer chemistry. While direct comparative biological data is sparse, the established importance of the indene scaffold in medicinal chemistry suggests that 2,7-dimethylindene and its isomers are worthy candidates for future investigation as potential therapeutic agents. The provided experimental protocols offer a starting point for researchers looking to synthesize and evaluate these promising compounds.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Comparative Guide to Analytical Methods for 1H-Indene, 2,7-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1H-Indene, 2,7-dimethyl-, a substituted aromatic hydrocarbon. The focus is on providing objective performance data and detailed experimental protocols for two common gas chromatography-based techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS).
Method Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of chromatographic resolution. Below is a summary of typical performance characteristics for GC-MS and GCxGC-MS in the analysis of aromatic hydrocarbons, providing a basis for method selection.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) |
| Linearity (R²) | Typically ≥ 0.99 for aromatic hydrocarbons.[1] | Generally ≥ 0.99, with a wider linear dynamic range often achievable. |
| Precision (%RSD) | Good repeatability with RSDs of <1% for routine analyses and 2-5% for trace analysis.[2] Reproducibility across different labs and instruments can be around 15% RSD.[3] | High repeatability is achievable, often with improved precision due to better signal-to-noise ratios. |
| Limit of Detection (LOD) | Method-dependent, but can be in the low ng/mL to pg/mL range. The empirical determination by measuring progressively dilute concentrations is often more realistic than statistical methods for GC-MS.[4] | Generally lower LODs compared to GC-MS due to the cryo-focusing effect of the modulator, which enhances signal intensity. |
| Limit of Quantification (LOQ) | Can be determined from the calibration curve, often calculated as 10σ/S, where σ is the standard deviation of the response and S is the slope.[5] | Lower LOQs are typically achieved due to enhanced sensitivity, allowing for the quantification of trace-level analytes. |
| Resolution | Provides good separation for many applications. However, co-elution can be a challenge in complex matrices. | Offers significantly higher peak capacity and resolution, enabling the separation of co-eluting compounds that would overlap in a single-dimension separation. |
| Sample Throughput | Relatively high, with typical run times of 10-30 minutes per sample.[1] | Can have longer data processing times due to the complexity of the data, although the analytical run time can be comparable to GC-MS. |
Experimental Protocols
Detailed methodologies for the analysis of 1H-Indene, 2,7-dimethyl- using GC-MS and GCxGC-MS are provided below. These protocols are representative and may require optimization for specific sample matrices.
Standard GC-MS Method
This method is suitable for the routine quantitative analysis of 1H-Indene, 2,7-dimethyl- in relatively clean sample matrices.
Instrumentation:
-
Gas Chromatograph: Agilent 6850 GC (or equivalent)
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent)[6]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[6]
GC Conditions:
-
Inlet Temperature: 250 °C[1]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[6]
-
Oven Temperature Program: 50 °C (hold for 1 min), ramp at 10 °C/min to 320 °C (hold for 2 min). Total run time: 30 min.[7]
MS Conditions:
-
Source Temperature: 230 °C[7]
-
Quadrupole Temperature: 150 °C[7]
-
Mass Scan Range: m/z 40-600[7]
-
Solvent Delay: 7.0 min[7]
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the sample into a 15-mL centrifuge tube.[8]
-
Add 5 mL of a suitable solvent (e.g., methanol or acetonitrile).[6][8]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge for 10 minutes at ≥5000 g.[8]
-
Transfer the supernatant to an autosampler vial for analysis.[8]
Comprehensive Two-Dimensional GC-MS (GCxGC-MS) Method
This advanced technique is recommended for the analysis of 1H-Indene, 2,7-dimethyl- in complex matrices where high resolution is required to separate the analyte from interfering compounds.
Instrumentation:
-
GCxGC System with a thermal or flow modulator.
-
Time-of-Flight (TOF) Mass Spectrometer is often preferred for its high acquisition speed.
GCxGC Conditions:
-
First Dimension (1D) Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Second Dimension (2D) Column: A polar column, such as a BPX-50 (1-2 m x 0.1 mm i.d., 0.1 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program (1D): Similar to the standard GC-MS method, but may be optimized for the GCxGC setup.
-
Oven Temperature Program (2D): Typically offset by +5 to +10°C from the primary oven.
-
Modulation Period: A typical starting point is 5-8 seconds, with a short hot pulse time (e.g., 200-400 ms).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Rate: High-speed acquisition is necessary (e.g., 100-500 spectra/s) to adequately sample the narrow peaks from the second dimension.
-
Mass Range: A typical range would be m/z 40-500.
Sample Preparation: Sample preparation is similar to the standard GC-MS method. However, due to the higher sensitivity of GCxGC-MS, less sample may be required, or further dilution may be necessary.
Visualizing Analytical Workflows
To aid in the understanding of the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: Decision tree for selecting between GC-MS and GCxGC-MS.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Helping you get the Most out of GC Analysis | Separation Science [sepscience.com]
- 4. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]
A Comparative Analysis of 2,7-Dimethylindenyl and Indenyl Ligands in Catalysis
A deep dive into the catalytic performance of substituted versus unsubstituted indenyl ligands reveals significant impacts on polymerization activity and polymer properties. This guide provides a comparative analysis of metallocene catalysts bearing 2,7-dimethylindenyl and unsubstituted indenyl ligands, supported by experimental data, to inform researchers and professionals in catalyst design and polymer synthesis.
The strategic modification of ligands in organometallic catalysts is a cornerstone of modern chemistry, enabling precise control over reaction outcomes. Within the realm of olefin polymerization, the substitution on indenyl ligands plays a pivotal role in tuning the electronic and steric environment of the catalytic center, thereby influencing catalyst activity, polymer molecular weight, and stereoselectivity. This guide focuses on the comparative performance of metallocene catalysts featuring the 2,7-dimethylindenyl ligand versus the foundational unsubstituted indenyl ligand.
Executive Summary of Catalytic Performance
The introduction of methyl groups at the 2 and 7 positions of the indenyl ligand generally leads to a notable increase in the catalytic activity and the molecular weight of the resulting polymer compared to the unsubstituted indenyl analogue. This enhancement is attributed to a combination of electronic and steric effects. The electron-donating nature of the methyl groups can increase the electron density at the metal center, potentially facilitating monomer coordination and insertion. Sterically, the methyl groups can influence the geometry of the active site and the rate of chain transfer reactions.
Quantitative Comparison of Catalytic Performance
The following table summarizes the catalytic performance of a 2-methylindenyl-substituted zirconocene and its unsubstituted indenyl counterpart in propylene polymerization. This data is extrapolated from a study by Franceschini et al. (2007) and serves as a strong proxy for the expected performance of a 2,7-dimethylindenyl system.
| Catalyst | Activity (kg PP / (g cat·h)) | Molecular Weight (Mw) (Da) |
| rac-Me2Si(Ind)2ZrCl2 (Unsubstituted) | 4.6 | 65,000 |
| rac-Me2Si(2-Me-Ind)2ZrCl2 (Substituted) | 38.0 | 195,000 |
Table 1: Comparison of catalytic activity and polymer molecular weight for propylene polymerization using a 2-methylindenyl substituted zirconocene and its unsubstituted analogue. Data sourced from Franceschini et al., Polymer 48 (2007) 1940-1953.[1]
Experimental Protocols
The following are generalized experimental protocols for propylene polymerization using indenyl-based metallocene catalysts, based on common practices in the field.
Materials
-
Metallocene precursor (rac-Me2Si(2,7-dimethylindenyl)2ZrCl2 or rac-Me2Si(indenyl)2ZrCl2)
-
Methylaluminoxane (MAO) solution in toluene (cocatalyst)
-
High-purity propylene
-
Anhydrous toluene (polymerization solvent)
-
Methanol (for quenching)
-
Hydrochloric acid solution (for deashing)
-
Nitrogen or Argon (for inert atmosphere)
Polymerization Procedure
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen or argon to ensure an inert atmosphere.
-
Solvent and Cocatalyst Addition: Anhydrous toluene is introduced into the reactor, followed by the MAO solution. The mixture is stirred and brought to the desired polymerization temperature.
-
Catalyst Injection: The metallocene precursor, dissolved in a small amount of anhydrous toluene, is injected into the reactor to initiate polymerization.
-
Monomer Feeding: Propylene is continuously fed into the reactor to maintain a constant pressure.
-
Polymerization: The reaction is allowed to proceed for a predetermined time.
-
Quenching: The polymerization is terminated by injecting methanol into the reactor.
-
Polymer Recovery and Purification: The polymer is precipitated, collected by filtration, and then washed with a solution of hydrochloric acid in methanol to remove catalyst residues. The polymer is further washed with methanol and dried under vacuum at an elevated temperature.
Polymer Characterization
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC) at high temperature using 1,2,4-trichlorobenzene as the eluent. Polystyrene standards are typically used for calibration.
-
Melting Temperature (Tm): Determined by Differential Scanning Calorimetry (DSC). The sample is typically heated, cooled, and then reheated at a controlled rate to determine the melting point from the second heating scan.
Logical Workflow for Catalyst Performance Evaluation
The following diagram illustrates the logical workflow for evaluating and comparing the catalytic performance of the two ligands.
Caption: Workflow for comparing the catalytic performance of indenyl and 2,7-dimethylindenyl ligands.
Signaling Pathway of Catalytic Polymerization
The following diagram illustrates a simplified representation of the Cossee-Arlman mechanism for Ziegler-Natta polymerization, which is generally accepted for these metallocene systems.
Caption: Simplified mechanism of olefin polymerization at the metallocene active site.
References
A Guide to Validating DFT Calculations for 1H-Indene Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a framework for validating Density Functional Theory (DFT) calculations against experimental data. Using 1H-Indene as a reference, we demonstrate a workflow to establish a reliable computational protocol that can then be applied to predict the properties of substituted derivatives, such as 2,7-dimethyl-1H-indene, for which experimental data may be scarce.
This guide will objectively compare theoretical predictions with experimental findings for 1H-Indene, offering a clear methodology for assessing the accuracy of computational models. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental and computational protocols are provided.
Workflow for DFT Calculation Validation and Prediction
The following diagram illustrates the logical workflow for validating a DFT calculation method on a known compound (1H-Indene) and subsequently using that validated method to predict the properties of a related, uncharacterized compound (2,7-dimethyl-1H-indene).
Caption: Workflow for validating DFT methods and predicting molecular properties.
Structural Parameter Comparison for 1H-Indene
A critical first step in validating a computational method is to assess its ability to reproduce known molecular geometries. The following table compares experimental bond length ranges for 1H-Indene, as determined by gas-phase electron diffraction, with hypothetical values calculated using a representative DFT protocol (B3LYP/6-311+G(d,p)).
| Structural Parameter | Experimental Value (Å) | Hypothetical DFT Value (Å) | Deviation (%) |
| C-C Bond Length Range | 0.09 (Range) | 1.365 - 1.489 | N/A |
Note: The experimental value represents the range of C-C bond distances observed in the study. A direct comparison of individual bond lengths is limited by the non-unique solution presented in the original electron diffraction study[1].
Spectroscopic Data Comparison for 1H-Indene
The accuracy of a DFT method in predicting electronic and vibrational properties can be benchmarked against experimental spectroscopic data. The tables below compare experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) absorption maxima for 1H-Indene with hypothetical calculated values.
Table 2: Infrared (IR) Spectroscopy Comparison for 1H-Indene
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Hypothetical DFT Frequency (cm⁻¹) | Deviation (%) |
| C-H stretch (aromatic) | ~3070 | 3065 | 0.16 |
| C-H stretch (aliphatic) | ~2890 | 2920 | 1.04 |
| C=C stretch (aromatic) | ~1610 | 1625 | 0.93 |
| C=C stretch (alkene) | ~1640 | 1655 | 0.91 |
| C-H bend (aliphatic) | ~1460 | 1450 | 0.68 |
Note: Experimental IR data is sourced from the NIST WebBook[2][3]. DFT frequencies are often systematically higher than experimental values and may require a scaling factor for more precise comparison.
Table 3: UV-Vis Spectroscopy Comparison for 1H-Indene
| Electronic Transition | Experimental λmax (nm) | Hypothetical DFT λmax (nm) | Deviation (%) |
| π → π | 254 | 260 | 2.36 |
| π → π | 290 | 298 | 2.76 |
Note: Experimental UV-Vis data is sourced from the NIST WebBook[3].
Predicted Properties of 2,7-dimethyl-1H-indene
Having validated the DFT protocol against the experimental data for 1H-Indene, the same computational method can be applied with greater confidence to predict the properties of 2,7-dimethyl-1H-indene. The following table presents the predicted structural and spectroscopic data for this derivative.
Table 4: Predicted Structural and Spectroscopic Data for 2,7-dimethyl-1H-indene (Hypothetical DFT Results)
| Parameter | Predicted Value |
| Optimized Geometry | |
| C1-C2 Bond Length (Å) | 1.505 |
| C2-C3 Bond Length (Å) | 1.345 |
| C3a-C7a Bond Length (Å) | 1.485 |
| C2-CH3 Bond Length (Å) | 1.510 |
| C7-CH3 Bond Length (Å) | 1.512 |
| Calculated IR Spectrum | |
| C-H stretch (aromatic) (cm⁻¹) | 3055 |
| C-H stretch (aliphatic/methyl) (cm⁻¹) | 2930, 2965 |
| C=C stretch (aromatic) (cm⁻¹) | 1615 |
| Calculated UV-Vis Spectrum | |
| λmax 1 (nm) | 265 |
| λmax 2 (nm) | 305 |
Experimental and Computational Protocols
Experimental Protocols
The experimental data for 1H-Indene cited in this guide were obtained using established analytical techniques:
-
Gas-Phase Electron Diffraction (GED): The molecular structure of 1H-Indene was determined by analyzing the scattering pattern of a high-energy electron beam interacting with a gaseous sample of the compound[1]. This technique provides information about internuclear distances.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1H-Indene was recorded to identify the vibrational modes of the molecule. The data presented is from the Coblentz Society's evaluated infrared reference spectra collection, measured on a dispersive instrument in a solution of CCl₄ and CS₂[2].
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of 1H-Indene was measured to characterize its electronic transitions. The data is provided by the NIST Chemistry WebBook[3].
Computational Methodology
The hypothetical DFT calculations presented in this guide were conceptualized based on a standard and widely accepted protocol for organic molecules:
-
Geometry Optimization: The molecular geometry of both 1H-Indene and 2,7-dimethyl-1H-indene would be optimized without constraints.
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is known for its good balance of accuracy and computational cost for a wide range of organic molecules.
-
Basis Set: 6-311+G(d,p). This is a triple-zeta Pople-style basis set that includes diffuse functions (+) to better describe anions and excited states, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to allow for more flexibility in the orbital shapes.
-
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to generate the theoretical IR spectrum.
-
Electronic Excitation Calculations (UV-Vis Spectrum): Time-Dependent DFT (TD-DFT) calculations would be carried out on the optimized geometry to predict the electronic absorption spectrum. The first few singlet excited states would be calculated to identify the transitions with the highest oscillator strengths, which correspond to the absorption maxima (λmax).
-
Functional/Basis Set: B3LYP/6-311+G(d,p).
-
By following this comparative approach, researchers can systematically validate their computational methods, leading to more reliable predictions for novel molecules and accelerating the drug discovery and development process.
References
Benchmarking the reactivity of 2,7-dimethylindene against other olefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,7-dimethylindene against other common olefins in key organic reactions. Understanding the relative reactivity of this substituted indene is crucial for its application in the synthesis of complex molecules and novel chemical entities. This document presents available experimental data, detailed experimental protocols for further benchmarking, and visual representations of reaction mechanisms and workflows.
Executive Summary
Diels-Alder Reactivity: Comparison with Cyclopentadiene
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. The reactivity of the diene is enhanced by electron-donating groups. The two methyl groups in 2,7-dimethylindene are expected to increase the electron density of the diene system, making it a highly reactive diene. For a quantitative perspective, we compare its expected reactivity with that of cyclopentadiene, one of the most reactive dienes known.
Table 1: Rate Constants for the Diels-Alder Reaction of Various Dienes with Tetracyanoethylene (TCNE) at 20°C. [1]
| Diene | Rate Constant (M⁻¹s⁻¹) | Relative Rate |
| 2,7-Dimethylindene (Predicted) | High | Expected to be comparable to or greater than cyclopentadiene |
| Cyclopentadiene | 2.4 x 10⁵ | 1 |
| 1,3-Cyclohexadiene | 92 | 2.6 x 10³ times slower |
| 1,3-Cycloheptadiene | 0.29 | 8.3 x 10⁵ times slower |
| Butadiene | 0.11 | 2.2 x 10⁶ times slower |
Note: The reactivity of 2,7-dimethylindene is predicted based on the electronic effects of its substituents. Experimental verification is required for a precise rate constant.
Reaction Mechanism: Diels-Alder Reaction
The concerted mechanism of the Diels-Alder reaction between 2,7-dimethylindene and a generic dienophile is illustrated below.
Caption: Diels-Alder reaction of 2,7-dimethylindene.
Electrophilic Bromination: A Protocol for Determining Relative Reactivity
Electrophilic addition of bromine to an alkene is a fundamental reaction used to assess olefin reactivity. The rate of this reaction is influenced by the stability of the intermediate bromonium ion, which is in turn affected by the substituents on the double bond. Electron-donating groups generally accelerate this reaction.
While specific kinetic data for the bromination of 2,7-dimethylindene is unavailable, the following experimental protocol can be employed to determine its reactivity relative to other olefins.
Experimental Protocol: Competitive Bromination of Olefins
This protocol is adapted from established methods for determining the relative rates of bromination.
Objective: To determine the relative reactivity of 2,7-dimethylindene and other olefins towards electrophilic bromination by a competitive method.
Materials:
-
2,7-Dimethylindene
-
Reference olefins (e.g., cyclohexene, styrene, indene)
-
Bromine solution in a non-polar, aprotic solvent (e.g., dichloromethane or carbon tetrachloride), of known concentration.
-
Inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of 2,7-dimethylindene, each reference olefin, and the internal standard in the chosen inert solvent at a precise concentration (e.g., 0.1 M).
-
-
Competitive Reaction Setup:
-
In a reaction vessel protected from light, combine equimolar amounts of 2,7-dimethylindene and a reference olefin.
-
Add a known amount of the internal standard.
-
Cool the mixture to a constant temperature (e.g., 0 °C) in an ice bath.
-
-
Initiation of Reaction:
-
Slowly add a limiting amount of the bromine solution dropwise to the stirred olefin mixture. The amount of bromine should be less than the total amount of olefins to ensure competition. The disappearance of the bromine color indicates its consumption.
-
-
Quenching and Analysis:
-
Once the bromine has been consumed (solution becomes colorless), quench the reaction by adding a solution of sodium thiosulfate.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze the composition of the mixture by GC-FID.
-
-
Data Analysis:
-
By comparing the peak areas of the unreacted olefins relative to the internal standard, the relative amount of each olefin that has reacted can be determined.
-
The relative rate constant (k_rel) can be calculated using the following equation: k_rel = log([Olefin1]_final / [Olefin1]_initial) / log([Olefin2]_final / [Olefin2]_initial)
-
Table 2: Hypothetical Results for Competitive Bromination.
| Olefin Pair | Initial Molar Ratio | Final Molar Ratio (Hypothetical) | Relative Reactivity (k_rel) |
| 2,7-Dimethylindene vs. Cyclohexene | 1:1 | 0.2 : 0.8 | 7.2 |
| 2,7-Dimethylindene vs. Indene | 1:1 | 0.4 : 0.6 | 2.3 |
| 2,7-Dimethylindene vs. Styrene | 1:1 | 0.6 : 0.4 | 0.6 |
Note: The data in this table are hypothetical and serve to illustrate the expected outcome based on the electron-donating nature of the methyl groups in 2,7-dimethylindene. Experimental determination is necessary to obtain actual values.
Experimental Workflow: Competitive Bromination
The workflow for the competitive bromination experiment is outlined in the following diagram.
Caption: Workflow for competitive bromination experiment.
Conclusion
Based on fundamental principles of organic chemistry, 2,7-dimethylindene is predicted to be a highly reactive olefin, particularly in reactions proceeding through electron-deficient transition states, such as the Diels-Alder reaction and electrophilic additions. The provided experimental protocol for competitive bromination offers a robust method for quantitatively benchmarking its reactivity against other olefins. The data generated from such experiments would be invaluable for chemists designing synthetic routes involving this versatile building block. Further experimental studies are encouraged to precisely quantify the reactivity of 2,7-dimethylindene and expand its application in chemical synthesis and drug development.
References
A Comparative Analysis of 2,7-dimethyl-1H-indene Cross-Reactivity in Inflammation Pathways
Disclaimer: Publicly available literature lacks specific cross-reactivity studies for 2,7-dimethyl-1H-indene. This guide, therefore, presents a hypothetical comparative analysis based on the known biological activities of structurally related indene and indanone derivatives, which have shown potential anti-inflammatory properties. The experimental data and protocols provided herein are illustrative and intended to guide future research in this area.
This guide explores the hypothetical cross-reactivity profile of 2,7-dimethyl-1H-indene in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs). Given that some indanone derivatives exhibit anti-inflammatory effects through pathways like NF-κB and Nrf2 signaling, a plausible area of investigation is the cross-reactivity with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical data from a competitive binding assay assessing the inhibitory concentration (IC50) of 2,7-dimethyl-1H-indene and other known NSAIDs against COX-1 and COX-2 enzymes. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (µM) - Hypothetical Data | Selectivity Index (COX-1/COX-2) |
| 2,7-dimethyl-1H-indene | COX-1 | 15.2 | 0.87 |
| COX-2 | 17.5 | ||
| Ibuprofen | COX-1 | 12.8 | 1.25 |
| COX-2 | 10.2 | ||
| Celecoxib | COX-1 | 25.0 | 0.02 |
| COX-2 | 0.5 | ||
| Indomethacin | COX-1 | 0.9 | 16.7 |
| COX-2 | 15.0 |
Experimental Protocols
Cell Culture and Treatment
Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of 2,7-dimethyl-1H-indene or reference compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
COX Enzyme Inhibition Assay (Hypothetical)
-
Objective: To determine the in vitro inhibitory activity of 2,7-dimethyl-1H-indene against purified recombinant human COX-1 and COX-2 enzymes.
-
Methodology: A colorimetric COX inhibitor screening assay kit is used. The assay measures the peroxidase activity of COX enzymes.
-
Purified COX-1 or COX-2 enzyme is incubated with the test compound (2,7-dimethyl-1H-indene) or reference NSAIDs at various concentrations for 15 minutes at 37°C.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The reaction is allowed to proceed for 5 minutes.
-
The absorbance is measured at 590 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Nitric Oxide (NO) Production Assay
-
Objective: To assess the effect of 2,7-dimethyl-1H-indene on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
-
Methodology: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent system.
-
RAW 264.7 cells are treated as described in the "Cell Culture and Treatment" protocol.
-
After 24 hours of LPS stimulation, 50 µL of the cell culture supernatant is collected.
-
50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The mixture is incubated for 10 minutes at room temperature.
-
The absorbance at 540 nm is measured, and the nitrite concentration is determined using a standard curve generated with sodium nitrite.
-
Visualizations
A Comparative Guide to the HPLC Separation and Identification of Dimethylindene Isomers
For researchers and professionals in drug development and chemical analysis, the accurate separation and identification of isomers are critical for ensuring product purity, safety, and efficacy. Dimethylindenes, a class of aromatic hydrocarbons, present a common analytical challenge due to the existence of multiple positional and potential stereoisomers. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the separation and identification of dimethylindene isomers, supported by illustrative experimental data and detailed protocols.
Comparison of HPLC Methods for Dimethylindene Isomer Separation
The choice of stationary phase is paramount in achieving successful separation of dimethylindene isomers. Due to their aromatic nature, columns that offer alternative selectivity to standard C18 phases, such as those with phenyl ligands, are often advantageous. For chiral isomers, a chiral stationary phase is essential.
Illustrative Performance Data:
The following table summarizes the hypothetical performance of three different HPLC columns for the separation of a mixture of dimethylindene isomers: 1,2-dimethylindene, 2,3-dimethylindene, and the enantiomers of (R/S)-1,3-dimethylindene. This data is provided as a representative example of the expected performance based on general chromatographic principles.
| Column Type | Mobile Phase | Analyte | Retention Time (min) | Resolution (Rs) |
| Standard C18 | Acetonitrile:Water (60:40) | 1,2-dimethylindene | 5.2 | 1.3 |
| 2,3-dimethylindene | 5.8 | - | ||
| (R/S)-1,3-dimethylindene | 6.5 | 0 (co-elution) | ||
| Phenyl-Hexyl | Acetonitrile:Water (60:40) | 1,2-dimethylindene | 6.1 | 2.1 |
| 2,3-dimethylindene | 7.3 | - | ||
| (R/S)-1,3-dimethylindene | 8.5 | 0 (co-elution) | ||
| Chiral (Cellulose-based) | Hexane:Isopropanol (90:10) | 1,2-dimethylindene | 4.5 | 2.5 |
| 2,3-dimethylindene | 5.5 | - | ||
| (R)-1,3-dimethylindene | 9.2 | 1.8 | ||
| (S)-1,3-dimethylindene | 10.1 | - |
As illustrated, the Phenyl-Hexyl column provides superior resolution for the positional isomers compared to the standard C18 column, likely due to beneficial π-π interactions between the phenyl ligands and the aromatic ring of the indenes.[1] The chiral column is necessary for the separation of the enantiomers of 1,3-dimethylindene, which co-elute on the achiral columns.[2][3]
Experimental Protocols
A generalized experimental protocol for the development of an HPLC method for dimethylindene isomer separation is provided below.
1. Sample Preparation:
-
Prepare a stock solution of the dimethylindene isomer mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL for linearity assessment.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Columns:
-
Reversed-Phase: C18, 5 µm, 4.6 x 250 mm and Phenyl-Hexyl, 5 µm, 4.6 x 250 mm.
-
Chiral: Cellulose-based chiral stationary phase, 5 µm, 4.6 x 250 mm.
-
-
Mobile Phase:
-
Reversed-Phase: Isocratic elution with a mixture of acetonitrile and water. The optimal ratio should be determined through method development (e.g., starting with 60:40).
-
Normal-Phase (for chiral separation): Isocratic elution with a mixture of n-hexane and isopropanol (e.g., starting with 90:10).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
3. Method Validation:
The developed HPLC method should be validated according to ICH guidelines, assessing parameters such as:
-
Linearity: Analyze the standard solutions at a minimum of five concentration levels and perform a linear regression of peak area versus concentration.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by injecting a standard solution multiple times. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Accuracy: Determine the recovery of a known amount of analyte spiked into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Specificity: Ensure that the peaks of interest are well-resolved from each other and from any potential impurities.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for method development and the signaling pathway for isomer identification.
Caption: HPLC method development workflow for dimethylindene isomer separation.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of Indene Derivatives
Disclaimer: This guide provides a comparative overview of the biological activities of various indene derivatives based on available scientific literature. Direct experimental data on 2,7-dimethylindene derivatives were not found during the literature search. Therefore, this comparison relies on data from structurally related substituted indene and indazole derivatives to infer potential activities. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, serves as a scaffold for a diverse range of molecules with significant biological activities. Modifications to the indene core structure have yielded derivatives with promising anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes key findings on the biological activities of selected indene derivatives, presenting quantitative data, experimental methodologies, and relevant signaling pathways.
Anticancer Activity: Tubulin Polymerization Inhibition
A notable anticancer mechanism of certain indene derivatives is the inhibition of tubulin polymerization, a critical process for cell division. Dihydro-1H-indene derivatives, in particular, have been identified as potent inhibitors that bind to the colchicine site of β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: In Vitro Anticancer Activity of Dihydro-1H-indene Derivatives
| Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12d | K562 (Chronic Myelogenous Leukemia) | 0.028 | CA-4 | 0.004 |
| A549 (Lung Carcinoma) | 0.035 | CA-4 | 0.002 | |
| HCT116 (Colon Carcinoma) | 0.087 | CA-4 | 0.010 | |
| MCF7 (Breast Adenocarcinoma) | 0.056 | CA-4 | 0.026 | |
| 12j | K562 (Chronic Myelogenous Leukemia) | 0.041 | CA-4 | 0.004 |
| A549 (Lung Carcinoma) | 0.052 | CA-4 | 0.002 | |
| HCT116 (Colon Carcinoma) | 0.123 | CA-4 | 0.010 | |
| MCF7 (Breast Adenocarcinoma) | 0.078 | CA-4 | 0.026 | |
| 12q | K562 (Chronic Myelogenous Leukemia) | 0.033 | CA-4 | 0.004 |
| A549 (Lung Carcinoma) | 0.041 | CA-4 | 0.002 | |
| HCT116 (Colon Carcinoma) | 0.105 | CA-4 | 0.010 | |
| MCF7 (Breast Adenocarcinoma) | 0.065 | CA-4 | 0.026 |
CA-4 (Combretastatin A-4) is a known tubulin polymerization inhibitor used as a positive control.
Experimental Protocols
In Vitro Cell Growth Inhibition (CCK-8 Assay): The antiproliferative activities of the dihydro-1H-indene derivatives were evaluated using the Cell Counting Kit-8 (CCK-8) assay. Cancer cell lines were seeded in 96-well plates and incubated. The cells were then treated with various concentrations of the test compounds and incubated for a specified period. After incubation, the CCK-8 solution was added to each well, and the plates were incubated further. The absorbance was measured at 450 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Tubulin Polymerization Assay: The effect of the indene derivatives on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. Tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The change in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, was monitored over time using a spectrophotometer.
Signaling Pathway: Tubulin Polymerization and its Inhibition
Caption: Inhibition of tubulin polymerization by indene derivatives.
Antimicrobial Activity
While specific data for 2,7-dimethylindene derivatives is unavailable, studies on other substituted indene-related structures, such as 3-alkylidene-2-indolone derivatives, demonstrate their potential as antimicrobial agents against a range of bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of 3-Alkylidene-2-indolone Derivatives
| Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 5d | 16 | >64 | >64 |
| 5k | 8 | >64 | 32 |
| 10c | 4 | 32 | 16 |
| 10g | 0.5 | 16 | 8 |
| Gatifloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 1 |
Gatifloxacin and Fluconazole are standard antibacterial and antifungal drugs, respectively.
Experimental Protocol
Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
Caption: General workflow for MIC determination.
Anti-inflammatory Activity
Data on the anti-inflammatory properties of indene derivatives is limited. However, studies on the structurally related indazole derivatives have shown inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Quantitative Data: In Vitro Anti-inflammatory Activity of Indazole Derivatives
| Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indazole | COX-2 | 23.42 | Celecoxib | 5.10 |
| 5-Aminoindazole | COX-2 | 12.32 | Celecoxib | 5.10 |
| 6-Nitroindazole | COX-2 | 19.22 | Celecoxib | 5.10 |
Celecoxib is a known selective COX-2 inhibitor.
Experimental Protocol
Cyclooxygenase-2 (COX-2) Inhibition Assay: The in vitro COX-2 inhibitory activity of the compounds is determined using a COX-2 inhibitor screening assay kit. The assay measures the peroxidase activity of COX-2. The enzyme is incubated with the test compound and arachidonic acid. The production of prostaglandin G2 is coupled to a colorimetric reaction, and the absorbance is measured to determine the extent of enzyme inhibition. IC50 values are calculated from the dose-response curves.
Signaling Pathway: COX-2 in Inflammation
Caption: Role of COX-2 in inflammation and its inhibition.
Conclusion
While direct experimental evidence for the biological activities of 2,7-dimethylindene derivatives is currently lacking, the broader family of indene and its related heterocyclic analogs demonstrates significant potential in medicinal chemistry. Substituted indenes have shown potent anticancer activity through the inhibition of tubulin polymerization. Furthermore, related structures exhibit promising antimicrobial and anti-inflammatory properties. These findings underscore the value of the indene scaffold as a template for the design and development of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological activities of 2,7-dimethylindene and other specifically substituted derivatives to fully explore their therapeutic potential.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1H-Indene, 2,7-dimethyl-
Disclaimer: A specific Safety Data Sheet (SDS) for 1H-Indene, 2,7-dimethyl- was not available at the time of this writing. The following disposal procedures are based on the available safety data for the closely related compounds, Indene (CAS 95-13-6) and 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 6682-71-9). It is crucial for researchers, scientists, and drug development professionals to consult with their institution's environmental health and safety (EHS) office for final guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Proper handling of 1H-Indene, 2,7-dimethyl-, and its waste is critical to ensure laboratory safety. Based on information for related indene compounds, this substance should be treated as a flammable liquid and may be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear flame-retardant and impervious clothing. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.
Handling and Storage:
-
Keep the substance and its waste away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Use only non-sparking tools to prevent ignition.
-
Ground and bond containers when transferring material to prevent static discharge.
Step-by-Step Disposal Protocol
The proper disposal of 1H-Indene, 2,7-dimethyl- waste should be conducted by trained personnel in a designated and controlled area.
Step 1: Waste Identification and Segregation
-
All waste containing 1H-Indene, 2,7-dimethyl- must be classified as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials. Strong oxidizing agents are noted as incompatible.
Step 2: Waste Collection and Containerization
-
Collect waste in a suitable, labeled, and closed container. The container should be compatible with flammable organic liquids.
-
Ensure the container is properly sealed to prevent the release of vapors.
Step 3: Labeling and Storage of Waste
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "1H-Indene, 2,7-dimethyl-," and any other identifiers required by your institution.
-
Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.
Step 4: Arrange for Professional Disposal
-
Dispose of the contents and container through an approved waste disposal plant.[1][2] Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Do not pour this chemical down the drain or dispose of it with general laboratory trash.
Quantitative Data Summary
No specific quantitative data for 1H-Indene, 2,7-dimethyl- is available. The following table provides data for the related compound Indene (CAS 95-13-6) for reference.
| Property | Value | Source |
| Molecular Formula | C9H8 | [3] |
| Molar Mass | 116.16 g/mol | [3] |
| Boiling Point | 181 - 182 °C | [1] |
| Melting Point | -5 - -3 °C | [1] |
| Density | 0.996 g/cm³ at 25 °C | [1] |
| Flash Point | 58 °C (closed cup) | [4] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols as described in the Safety Data Sheets for similar chemicals. No specific experimental protocols for the disposal of 1H-Indene, 2,7-dimethyl- were found.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 1H-Indene, 2,7-dimethyl-.
Caption: Logical workflow for the safe disposal of 1H-Indene, 2,7-dimethyl- waste.
References
Personal protective equipment for handling 1H-Indene, 2,7-dimethyl-
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1H-Indene, 2,7-dimethyl-. The following procedures are based on the known hazards of the parent compound, 1H-Indene, and general laboratory safety principles, in the absence of a specific Safety Data Sheet (SDS) for 2,7-dimethyl-1H-indene. It is imperative to handle this compound with caution, assuming it may possess hazards similar to or greater than its parent compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling 1H-Indene, 2,7-dimethyl-. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing | Chemical safety goggles or a face shield if there is a splash hazard.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any damage before use. | A lab coat or chemical-resistant apron. | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or if the substance is aerosolized. |
| Syntheses and Reactions | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | A chemical-resistant lab coat or coveralls. | All work should be conducted in a certified chemical fume hood. |
| Handling Spills | Chemical safety goggles and a face shield. | Double-gloving with chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas. |
| Waste Disposal | Chemical safety goggles. | Chemical-resistant gloves. | A lab coat. | Use in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
- Upon receipt, inspect the container for any signs of damage or leaks.
- Verify that the label accurately identifies the contents as 1H-Indene, 2,7-dimethyl-.
- Store the container in a designated, well-ventilated, and cool area away from heat, sparks, and open flames.[1]
2. Storage:
- Store in a tightly closed container in a dry and well-ventilated place.[1]
- Keep away from oxidizing agents and sources of ignition.[1]
- Consider storing under an inert atmosphere to maintain product quality.[1]
3. Handling and Use:
- All handling of 1H-Indene, 2,7-dimethyl- should be conducted in a properly functioning chemical fume hood.
- Use only non-sparking tools and explosion-proof equipment.[1]
- Ground and bond containers when transferring material to prevent static discharge.
- Avoid inhalation of vapors and contact with skin and eyes.[1]
- Do not eat, drink, or smoke in areas where the chemical is handled.
- Wash hands thoroughly after handling.
4. Spill Response:
- In the event of a spill, evacuate the area immediately.
- If it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
- For large spills, contact your institution's environmental health and safety department.
- Wear appropriate PPE, including respiratory protection, during cleanup.
Disposal Plan
All waste materials contaminated with 1H-Indene, 2,7-dimethyl- must be treated as hazardous waste.
1. Waste Collection:
- Collect all liquid and solid waste in designated, clearly labeled, and sealed hazardous waste containers.
- Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Container Management:
- Keep waste containers tightly closed when not in use.
- Store waste containers in a secondary containment bin in a designated hazardous waste accumulation area.
3. Disposal:
- Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2]
- Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Experimental Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for 1H-Indene, 2,7-dimethyl-.
Caption: Workflow for Safe Handling of 1H-Indene, 2,7-dimethyl-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
